molecular formula C33H35FO4 B10779999 AM-5262

AM-5262

Numéro de catalogue: B10779999
Poids moléculaire: 514.6 g/mol
Clé InChI: XPLWBHWPOUEOSJ-GSZYCOFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AM-5262 is a useful research compound. Its molecular formula is C33H35FO4 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H35FO4

Poids moléculaire

514.6 g/mol

Nom IUPAC

(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C33H35FO4/c1-32(2)13-4-5-27(32)25-15-20(6-10-24(25)26-16-22(37-3)9-11-30(26)34)19-38-23-8-7-21-12-14-33(28(21)17-23)18-29(33)31(35)36/h6-11,15-17,27,29H,4-5,12-14,18-19H2,1-3H3,(H,35,36)/t27-,29-,33-/m0/s1

Clé InChI

XPLWBHWPOUEOSJ-GSZYCOFVSA-N

SMILES isomérique

CC1(CCC[C@H]1C2=C(C=CC(=C2)COC3=CC4=C(CC[C@]45C[C@H]5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C

SMILES canonique

CC1(CCCC1C2=C(C=CC(=C2)COC3=CC4=C(CCC45CC5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C

Origine du produit

United States

Foundational & Exploratory

AM-5262: A Comprehensive Technical Guide to its Dual Gs/Gq Signaling Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5262 is a potent full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It has garnered significant interest as a potential therapeutic agent for type 2 diabetes due to its unique ability to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). A key pharmacological feature of this compound is its capacity to activate dual signaling pathways through both Gs and Gq proteins. This technical guide provides an in-depth analysis of the dual Gs/Gq signaling mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

GPR40 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain fatty acids (LCFAs) has been shown to potentiate glucose-stimulated insulin secretion (GSIS). While first-generation GPR40 agonists primarily activated the Gq pathway, leading to modest therapeutic efficacy, second-generation agonists like this compound have demonstrated superior performance. This enhanced efficacy is attributed to their ability to engage both Gs and Gq signaling cascades. The dual activation leads to a more robust physiological response, including enhanced incretin secretion, which contributes significantly to glycemic control. This guide will explore the intricate signaling mechanisms of this compound, offering a detailed resource for researchers in the field of metabolic disease and GPCR pharmacology.

This compound: Core Pharmacological Properties

This compound is a synthetic small molecule that acts as a full agonist at the human GPR40 receptor. Its chemical structure is designed for high potency and improved pharmacokinetic properties compared to earlier agonists.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
GPR40 Binding Affinity (Ki) Not explicitly reportedCHO-K1 cells
Gq Activation (IP3/IP1 Accumulation) EC50 0.081 µMCHO cells
Gs Activation (cAMP Accumulation) EC50 ~1 µMCHO-K1 cells
GLP-1 Secretion EC50 ~0.1 µMMouse colonic crypt cultures
GIP Secretion EC50 ~0.1 µMMouse colonic crypt cultures

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesDoseEffectReference
Oral Glucose Tolerance Test (OGTT) Lean Mice30 mg/kgSignificant increase in plasma GLP-1 and GIP
GLP-1 Secretion Lean Mice30 mg/kgIncreased plasma GLP-1 from ~5 to 29 pmol/L
GIP Secretion Lean Mice30 mg/kgSignificant increase in plasma GIP

Dual Gs/Gq Signaling Pathways of this compound

This compound's activation of GPR40 initiates two distinct intracellular signaling cascades: the canonical Gq pathway and the Gs pathway.

The Gq Signaling Pathway

Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AM5262 This compound GPR40 GPR40 AM5262->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation GSIS Potentiation of GSIS Ca2_release->GSIS PKC_activation->GSIS

Gq Signaling Pathway of this compound.
The Gs Signaling Pathway and a Revised Model

Initial studies proposed that this compound directly activates the Gs protein, leading to the stimulation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and activation of protein kinase A (PKA). This pathway was thought to be crucial for the robust stimulation of incretin secretion.

Gs_Signaling_Pathway_Initial cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AM5262 This compound GPR40 GPR40 AM5262->GPR40 Binds Gs Gs GPR40->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Incretin_Secretion Incretin Secretion PKA->Incretin_Secretion

Initial Proposed Gs Signaling Pathway.

However, more recent evidence suggests an alternative mechanism where the increase in cAMP is not a result of direct Gs activation. Instead, it is proposed that the Gq pathway, through the βγ subunits of the Gq protein or elevated intracellular Ca2+, activates specific isoforms of adenylyl cyclase, such as adenylate cyclase 2 (ADCY2). This leads to cAMP production and subsequent downstream effects. This revised model highlights a more intricate interplay between the Gq and cAMP signaling arms.

Gq_to_cAMP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AM5262 This compound GPR40 GPR40 AM5262->GPR40 Binds Gq Gq (αβγ) GPR40->Gq Activates Gq_alpha Gαq Gq->Gq_alpha Gq_betagamma Gβγ Gq->Gq_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ADCY2 Adenylyl Cyclase 2 ATP ATP ADCY2->ATP Converts Gq_alpha->PLC Activates Gq_betagamma->ADCY2 Activates IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->ADCY2 Activates cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Incretin_Secretion Incretin Secretion PKA->Incretin_Secretion

Revised Gq-Mediated cAMP Production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the dual signaling properties of this compound.

Gq Activation Assay: Inositol Monophosphate (IP1) Accumulation

This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gq pathway activation.

IP1_Assay_Workflow cluster_workflow IP1 Accumulation Assay Workflow Start Start Cell_Culture Culture GPR40-expressing cells (e.g., CHO-K1) Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Incubation_1 Incubate overnight Cell_Plating->Incubation_1 Stimulation Stimulate with this compound (dose-response) in the presence of LiCl Incubation_1->Stimulation Incubation_2 Incubate for 60 minutes at 37°C Stimulation->Incubation_2 Lysis Lyse cells and add detection reagents (HTRF) Incubation_2->Lysis Incubation_3 Incubate for 60 minutes at room temperature Lysis->Incubation_3 Measurement Measure HTRF signal on a compatible plate reader Incubation_3->Measurement Analysis Analyze data and calculate EC50 Measurement->Analysis End End Analysis->End

Workflow for IP1 Accumulation Assay.

Protocol Details:

  • Cell Culture: CHO-K1 cells stably expressing human GPR40 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with a stimulation buffer containing a dose-response range of this compound and lithium chloride (LiCl). LiCl is used to inhibit the degradation of IP1.

  • Incubation: Plates are incubated for a specified time (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and IP1 levels are quantified using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The HTRF signal is read on a plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.

Gs Activation Assay: cAMP Accumulation

This assay quantifies the production of cAMP as a measure of Gs pathway activation.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow Start Start Cell_Culture Culture GPR40-expressing cells (e.g., CHO-K1) Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Incubation_1 Incubate overnight Cell_Plating->Incubation_1 Stimulation Stimulate with this compound (dose-response) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) Incubation_1->Stimulation Incubation_2 Incubate for 30 minutes at 37°C Stimulation->Incubation_2 Lysis Lyse cells and add detection reagents (e.g., HTRF) Incubation_2->Lysis Incubation_3 Incubate for 60 minutes at room temperature Lysis->Incubation_3 Measurement Measure HTRF signal on a compatible plate reader Incubation_3->Measurement Analysis Analyze data and calculate EC50 Measurement->Analysis End End Analysis->End

Workflow for cAMP Accumulation Assay.

Protocol Details:

  • Cell Culture and Plating: Similar to the IP1 assay, GPR40-expressing cells are cultured and plated in 96-well plates.

  • Stimulation: Cells are treated with a dose-response of this compound in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Incubation: Plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and cAMP levels are measured using a detection kit, often based on HTRF or other immunoassay principles.

  • Data Analysis: The signal is quantified, and the EC50 for cAMP production is determined.

Incretin Secretion Assay: GLP-1 and GIP Measurement

This ex vivo assay utilizes primary intestinal cells to measure the ability of this compound to stimulate the secretion of GLP-1 and GIP.

Protocol Details:

  • Primary Cell Isolation: Intestinal crypts are isolated from mice.

  • Cell Culture: The isolated crypts are cultured to form enteroids or used as primary cell cultures.

  • Stimulation: The cells are stimulated with a dose-response of this compound.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The dose-dependent increase in incretin secretion is analyzed to determine the potency and efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its ability to activate both Gq and Gs signaling pathways, a characteristic of "Gq + Gs" agonists, results in a more robust and therapeutically desirable profile compared to "Gq-only" agonists. The enhanced incretin secretion driven by this dual signaling mechanism is a key contributor to its improved glycemic control. The recent finding that cAMP production may be mediated through a Gq-adenylate cyclase 2 axis further refines our understanding of its complex mechanism of action. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for ongoing research and drug development efforts in the field of metabolic diseases.

An In-depth Technical Guide to the Role of AM-5262 in Glucose-Stimulated Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-5262 is a potent, orally available full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism that offers a therapeutic advantage for Type 2 Diabetes by minimizing the risk of hypoglycemia.[2][4] Notably, this compound exhibits a dual signaling mechanism, activating both Gαq and Gαs pathways, which not only potentiates insulin secretion directly but also robustly stimulates the release of incretin hormones such as GLP-1 and GIP.[5][6][7] This multifaceted action makes this compound a significant compound in the study of novel insulin secretagogues.

Core Mechanism of Action: GPR40/FFAR1 Activation

The primary action of this compound is the potentiation of insulin secretion from pancreatic β-cells when blood glucose levels are elevated. This action is mediated through the activation of GPR40.

Pancreatic β-Cell Signaling Pathways

In pancreatic β-cells, the effects of this compound are primarily mediated by the Gαq protein signaling cascade, which synergizes with the canonical glucose-sensing pathway.[8][9]

  • Glucose Metabolism: High glucose levels lead to increased intracellular ATP, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca²⁺ through voltage-gated calcium channels. This rise in intracellular Ca²⁺ is the primary trigger for insulin granule exocytosis.

  • GPR40-Gαq Pathway Activation: this compound binds to and activates GPR40, which in turn activates the Gαq subunit.[4][8] This stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Second Messenger Generation: PLC activation produces two key second messengers:

    • Inositol 1,4,5-trisphosphate (IP₃): IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[8][10] This further elevates intracellular Ca²⁺ levels, amplifying the glucose-induced signal.

    • Diacylglycerol (DAG): DAG activates protein kinase C (PKC), which is involved in the later stages of insulin granule exocytosis.[8]

  • Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores initiated by IP₃ activates STIM1 proteins, which in turn open Orai1 channels on the plasma membrane, leading to a sustained influx of Ca²⁺, a process known as SOCE.[10] This entire IP₃R1/STIM1/Orai1 pathway is crucial for GPR40-mediated potentiation of GSIS.[10]

Incretin Effect: Dual Gαq and Gαs Signaling

A distinguishing feature of this compound is its ability to also activate the Gαs pathway, particularly in enteroendocrine cells.[5][6]

  • Gαs Pathway Activation: In intestinal L-cells and K-cells, GPR40 activation by this compound stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[5]

  • Incretin Secretion: This dual Gαq and Gαs signaling results in a robust secretion of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][5] These incretins then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion, inhibit glucagon release, and confer other beneficial metabolic effects.[7][9]

GPR40_Signaling_Pathway This compound Potentiation of GSIS in Pancreatic β-Cells cluster_glucose Glucose-Sensing Pathway cluster_gpr40 This compound / GPR40 Pathway Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depol Membrane Depolarization KATP->Depol VGCC VGCC Opening Depol->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Insulin_Exo Insulin Granule Exocytosis Ca_Influx->Insulin_Exo Ca_Influx->Insulin_Exo AM5262 This compound GPR40 GPR40 (FFAR1) AM5262->GPR40 Gq Gαq GPR40->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ DAG DAG PLC->DAG PIP2 PIP₂ ER ER Ca²⁺ Release IP3->ER ER->Ca_Influx ↑ [Ca²⁺]i PKC PKC Activation PKC->Insulin_Exo Potentiates

Caption: this compound signaling cascade in pancreatic β-cells.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models.

ParameterValue / ObservationTarget / SystemReference
Potency (EC₅₀) 0.081 µMGPR40 Full Agonist Activity[1]
Incretin Secretion 2-5 fold greater potency than AM-1638GLP-1 and GIP secretion from rat intestinal cells[2]
Insulin Secretion Activity was greater than exendin-4Glucose-stimulated insulin secretion from human islets[2]
In Vivo Efficacy Similar efficacy at 30 mg/kg compared to AM-1638 at 60 mg/kgImprovement of glycemic control in HF/STZ diabetic mice[2]
Concentration Range 0 - 100 µMEnhancement of GSIS in mouse and human islets[1][11]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the ability of this compound to potentiate insulin secretion from pancreatic islets at varying glucose concentrations.

1. Islet Isolation:

  • Pancreatic islets are isolated from mice or humans using collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).

  • Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) to allow for recovery.

2. Pre-incubation:

  • Groups of size-matched islets (e.g., 5-10 islets per replicate) are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

3. Stimulation Incubation:

  • The pre-incubation buffer is replaced with KRB buffer containing either:

    • Low glucose (2.8 mM) ± test compound (this compound at various concentrations).
    • High glucose (e.g., 16.7 mM) ± test compound (this compound).
    • Positive controls (e.g., GLP-1, Exendin-4).

  • Islets are incubated for 60-90 minutes at 37°C.

4. Sample Collection and Analysis:

  • Following incubation, the supernatant (containing secreted insulin) is collected.

  • Islets are lysed (e.g., using an acid-ethanol solution) to determine total insulin content.

  • Secreted insulin concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data are typically normalized to the total insulin content and expressed as a percentage of total insulin or as fold-change over the high-glucose control.

GSIS_Workflow Experimental Workflow for GSIS Assay cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Analysis Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Overnight Culture (Recovery) Islet_Isolation->Islet_Culture Pre_Incubation 3. Pre-incubation (Low Glucose KRB) Islet_Culture->Pre_Incubation Stimulation 4. Stimulation (Low/High Glucose ± this compound) Pre_Incubation->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Lysis 6. Islet Lysis (Total Insulin) Stimulation->Lysis ELISA 7. Insulin Measurement (ELISA / RIA) Supernatant_Collection->ELISA Lysis->ELISA Data_Analysis 8. Data Normalization & Analysis ELISA->Data_Analysis

Caption: Generalized workflow for an in vitro GSIS assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

This test assesses the effect of this compound on glucose homeostasis in a live animal model, often in a model of diabetes like high-fat diet/streptozotocin (HF/STZ) treated mice.[2]

1. Animal Model:

  • Use of a diabetic animal model (e.g., HF/STZ mice) or wild-type controls.

  • Animals are fasted overnight (e.g., 6-12 hours) prior to the experiment.

2. Compound Administration:

  • Animals are administered the vehicle control or this compound via oral gavage at a pre-determined time (e.g., T = -60 minutes) before the glucose challenge.[2]

3. Baseline Blood Sample:

  • A baseline blood sample is collected (e.g., via tail snip) at T = 0 minutes, just before the glucose challenge.

4. Glucose Challenge:

  • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage at T = 0 minutes.

5. Time-course Blood Sampling:

  • Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

6. Analysis:

  • Blood glucose levels for each time point are measured using a glucometer.

  • Plasma may be separated to measure insulin levels at each time point via ELISA.

  • The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect on glucose tolerance and insulin secretion.

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists for the potential treatment of Type 2 Diabetes. Its role as a potent, full agonist that enhances glucose-stimulated insulin secretion is well-established. The compound's unique dual Gαq/Gαs signaling mechanism, which leads to both direct potentiation of GSIS in the pancreas and robust stimulation of incretin release from the gut, provides a powerful, multi-pronged approach to improving glycemic control.[5][7] The glucose-dependent nature of its action underscores its favorable safety profile by minimizing the risk of hypoglycemia.[2] The quantitative data and experimental findings position this compound as a valuable tool for further research into the physiological roles of GPR40 and as a benchmark for the development of next-generation insulin secretagogues.

References

AM-5262: A Technical Guide to its Effects on Incretin Hormones GLP-1 and GIP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5262 is a potent and selective full agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This technical guide provides an in-depth analysis of the effects of this compound on the secretion of the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has demonstrated robust efficacy in stimulating the release of both GLP-1 and GIP, which is attributed to its unique mechanism of activating both Gαq and Gαs signaling pathways.[2] This dual signaling capability distinguishes it from first-generation GPR40 agonists and underlies its potent effects on incretin secretion and subsequent glucose homeostasis.[2][3] This document details the quantitative data from in vitro, ex vivo, and in vivo studies, outlines the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

The incretin hormones GLP-1 and GIP, secreted from enteroendocrine L-cells and K-cells respectively, play a crucial role in glucose metabolism. They potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release, delay gastric emptying, and promote satiety.[4] Consequently, targeting the incretin axis is a well-established therapeutic strategy for type 2 diabetes. This compound, a novel GPR40 full agonist, has emerged as a promising agent in this class.[5] Its ability to robustly stimulate GLP-1 and GIP secretion offers a potential therapeutic advantage in the management of metabolic disorders.[2] This guide serves as a comprehensive resource for understanding the preclinical pharmacology of this compound with a specific focus on its incretin-related effects.

Mechanism of Action: Dual Gαq and Gαs Signaling

This compound functions as a full agonist at the GPR40 receptor.[6] Unlike endogenous ligands (long-chain fatty acids) and some synthetic agonists that exclusively activate the Gαq pathway, this compound exhibits biased agonism, engaging both Gαq and Gαs signaling cascades.[2] This dual activation is critical for its potent secretagogue effect on incretin hormones.

The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key trigger for hormone secretion. The Gαs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The synergistic action of elevated intracellular calcium and cAMP levels results in a robust stimulation of GLP-1 and GIP exocytosis from enteroendocrine cells.[2]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates AM5262 This compound AM5262->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKA Protein Kinase A (PKA) cAMP->PKA Secretion GLP-1 & GIP Secretion Ca2_release->Secretion Triggers PKA->Secretion Potentiates

Caption: this compound signaling pathway via GPR40.

Quantitative Data on Incretin Hormone Secretion

The efficacy of this compound in stimulating GLP-1 and GIP secretion has been quantified in a series of preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro and Ex Vivo GLP-1 Secretion
Experimental ModelAgonistConcentrationFold Change vs. ControlReference
Murine Colonic Crypt CulturesThis compound1 µM4.6 ± 0.8[2]
Isolated Perfused Rat Small IntestineThis compound1 µM~3.3-fold increase from baseline[7]
Rat Fetal Intestinal CellsThis compound-2-5 fold greater potency than AM-1638[3]
Table 2: In Vivo GLP-1 and GIP Secretion in Mice
HormoneAgonist (30 mg/kg, oral)Plasma Concentration (pmol/L)Reference
GLP-1 Vehicle~5[2]
This compound~29[2]
GIP Vehicle~53[2]
This compound~345[2]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited.

In Vitro GLP-1 Secretion from Murine Colonic Crypt Cultures

This assay assesses the direct effect of this compound on GLP-1 secreting L-cells within their native epithelial environment.

  • Isolation of Colonic Crypts:

    • The distal colon is harvested from C57BL/6 mice.

    • The tissue is washed with cold PBS and minced into small pieces.

    • Digestion is performed using a solution of collagenase and dispase in DMEM at 37°C with gentle agitation.

    • The digest is filtered through a cell strainer to isolate the crypts.

  • Stimulation and Sample Collection:

    • Isolated crypts are plated in Matrigel on a 24-well plate and cultured for 48 hours.

    • The culture medium is replaced with a buffer containing various concentrations of this compound or vehicle control.

    • After a 2-hour incubation period at 37°C, the supernatant is collected.

  • GLP-1 Measurement:

    • The concentration of total GLP-1 in the supernatant is quantified using a commercially available ELISA kit (e.g., from Millipore or Meso Scale Discovery) according to the manufacturer's instructions.

    • Data is normalized to the total protein content of the cultured crypts.

Murine_Crypt_Culture_Workflow cluster_isolation Crypt Isolation cluster_culture Culture & Stimulation cluster_analysis Analysis A Harvest Mouse Distal Colon B Mince Tissue A->B C Enzymatic Digestion (Collagenase/Dispase) B->C D Filter to Isolate Crypts C->D E Plate Crypts in Matrigel (48h Culture) D->E F Stimulate with this compound (2h Incubation) E->F G Collect Supernatant F->G H Measure GLP-1 (ELISA) G->H I Normalize to Protein Content H->I

Caption: Workflow for in vitro GLP-1 secretion assay.
Ex Vivo GLP-1 Secretion from Isolated Perfused Rat Small Intestine

This model allows for the study of GLP-1 secretion in a physiologically relevant setting, preserving the vascular and luminal compartments.

  • Surgical Preparation:

    • A male Wistar rat is anesthetized.

    • The superior mesenteric artery is cannulated for arterial perfusion, and a portal vein catheter is placed for venous effluent collection.

    • A segment of the small intestine is isolated and transferred to an organ bath.

  • Perfusion and Stimulation:

    • The intestine is perfused with a Krebs-Ringer bicarbonate buffer containing dextran and glucose.

    • After a stabilization period, this compound is administered via the arterial line.

    • Venous effluent is collected at timed intervals before, during, and after stimulation.

  • GLP-1 Measurement:

    • The collected effluent is immediately treated with a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Total GLP-1 concentrations are determined by radioimmunoassay (RIA) or ELISA.

In Vivo GLP-1 and GIP Measurement in Mice

This protocol evaluates the systemic effects of orally administered this compound on plasma incretin levels.

  • Animal Preparation and Dosing:

    • Male C57BL/6 mice are fasted overnight.

    • This compound (e.g., 30 mg/kg) or vehicle is administered by oral gavage.

  • Blood Sampling:

    • At a specified time point post-dosing (e.g., 30 minutes), blood is collected from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation.

  • Hormone Measurement:

    • Plasma concentrations of total GLP-1 and GIP are measured using specific ELISA kits.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Overnight Fasting of Mice B Oral Gavage of this compound (30 mg/kg) A->B C Blood Collection at 30 min (with DPP-4 inhibitor) B->C D Plasma Separation C->D E Measure Plasma GLP-1 & GIP (ELISA) D->E

Caption: Workflow for in vivo incretin measurement.

Discussion and Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a potent stimulator of both GLP-1 and GIP secretion. Its unique dual Gαq and Gαs signaling mechanism via the GPR40 receptor provides a strong rationale for its enhanced incretin-releasing properties compared to earlier GPR40 agonists.[2] The robust in vitro, ex vivo, and in vivo activity of this compound highlights its potential as a therapeutic agent for type 2 diabetes and other metabolic diseases. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and other GPR40 agonists. Continued investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

Chemical structure and properties of AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Potent GPR40 Full Agonist

AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and the experimental protocols for its evaluation, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C33H35FO4 and a molecular weight of 514.63 g/mol .[3] Its systematic IUPAC name is (1R,2R)-6'-((2-((R)-2,2-dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid. The structure incorporates a conformationally constrained tricyclic spirocycle, which contributes to its improved pharmacokinetic and selectivity profile compared to earlier GPR40 agonists.[1][2]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1R,2R)-6'-((2-((R)-2,2-dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid
Molecular Formula C33H35FO4[3]
Molecular Weight 514.63 g/mol [3]
CAS Number 1222088-90-5[3]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
pKa Data not available
Melting Point Data not available

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the asymmetric cyclopropanation to form the spirocyclic head group, followed by coupling with the biphenyl tail group and final hydrolysis to yield the carboxylic acid. While a detailed, step-by-step protocol is outlined in the supplementary materials of the primary literature, the general synthetic scheme is depicted below. The synthesis is designed to produce the desired stereoisomer with high enantiomeric excess.

Synthesis_Workflow start Starting Materials step1 Asymmetric Cyclopropanation start->step1 step2 Formation of Spirocyclic Head Group step1->step2 step3 Coupling with Biphenyl Tail Group step2->step3 step4 Ester Hydrolysis step3->step4 end_product This compound step4->end_product

A simplified workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GPR40 receptor, a class A G-protein coupled receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1] Unlike endogenous free fatty acids, which primarily activate the Gq signaling pathway, this compound has been shown to activate both Gq and Gs signaling pathways. This dual activation leads to a more robust physiological response.

The activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for insulin granule exocytosis from pancreatic β-cells.

Simultaneously, the activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which further potentiates insulin secretion and also stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine L-cells. These incretins, in turn, act on pancreatic β-cells to further enhance glucose-dependent insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G-Proteins cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response AM5262 This compound GPR40 GPR40 AM5262->GPR40 Gq Gq GPR40->Gq Gs Gs GPR40->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion (Pancreatic β-cell) Ca2->Insulin_Secretion PKC->Insulin_Secretion PKA->Insulin_Secretion Incretin_Secretion Incretin Secretion (GLP-1, GIP) (Enteroendocrine L-cell) PKA->Incretin_Secretion

Signaling pathway of this compound through the GPR40 receptor.

Pharmacological Properties

This compound is a highly potent GPR40 full agonist with an EC50 of 0.081 μM in an aequorin bioluminescence assay using CHO cells expressing the human GPR40 receptor.[3] It has demonstrated enhanced glucose-stimulated insulin secretion in both mouse and human islets.[1] In vivo studies have shown that this compound improves glucose homeostasis.[1]

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

ParameterValueSpecies/AssayReference
Potency (EC50) 0.081 µMHuman GPR40 (CHO cells)[3]
Efficacy Full AgonistHuman GPR40[1]
Selectivity Improved selectivity profile(Data not specified)[1][2]
Oral Bioavailability Data not available
Half-life (t1/2) Data not available
Clearance (CL) Data not available

Experimental Protocols

Aequorin Bioluminescence Assay for GPR40 Activation

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

  • Cell Culture: CHO cells stably expressing human GPR40 and apoaequorin are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well white, clear-bottom plates.

  • Coelenterazine Loading: The cell culture medium is replaced with a loading buffer containing coelenterazine, and the cells are incubated in the dark to allow for the reconstitution of aequorin.

  • Compound Addition: this compound or other test compounds are added to the wells.

  • Luminescence Measurement: The plate is immediately placed in a luminometer, and the light emission resulting from the calcium-aequorin interaction is measured.

  • Data Analysis: The luminescence signal is integrated over a specific time, and dose-response curves are generated to determine EC50 values.

Aequorin_Assay_Workflow start CHO cells expressing hGPR40 & apoaequorin plate Plate cells in multi-well plate start->plate load Load with coelenterazine plate->load add_compound Add this compound load->add_compound measure Measure luminescence add_compound->measure analyze Analyze data (EC50) measure->analyze end Results analyze->end

Workflow for the aequorin bioluminescence assay.
GLP-1 and GIP Secretion Assay from Rat Intestinal Cells

This protocol is used to assess the ability of this compound to stimulate incretin secretion.

  • Cell Isolation: Primary intestinal cells are isolated from fetal rats.

  • Cell Culture: The isolated cells are cultured for a short period to allow for recovery.

  • Stimulation: The cells are incubated with various concentrations of this compound in the presence of a stimulant like glucose.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Hormone Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific ELISAs.

  • Data Analysis: The amount of secreted hormone is normalized to the total protein content of the cells, and dose-response curves are generated.

Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/STZ-Treated Mice

This in vivo model is used to evaluate the effect of this compound on glucose metabolism in a diabetic animal model.

  • Animal Model: Male mice are fed a high-fat diet and administered a low dose of streptozotocin (STZ) to induce a type 2 diabetes-like state.

  • Fasting: The mice are fasted overnight before the test.

  • Compound Administration: this compound or vehicle is administered orally.

  • Glucose Challenge: After a set period (e.g., 60 minutes), a bolus of glucose is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance.

Conclusion

This compound is a valuable research tool for studying the pharmacology of GPR40. Its high potency, full agonism, and dual Gq/Gs signaling mechanism make it a significant compound for investigating the role of GPR40 in metabolic diseases. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GPR40 agonists.

References

AM-5262: A GPR40 Full Agonist for the Potential Treatment of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed as an optimized successor to earlier compounds like AM-1638, this compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes (T2D). Its mechanism of action involves the glucose-dependent stimulation of insulin secretion and the promotion of incretin hormone release, offering a dual approach to glycemic control with a potentially low risk of hypoglycemia. Preclinical studies have highlighted its improved pharmacokinetic profile and enhanced efficacy in animal models of diabetes compared to its predecessors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction to GPR40 and this compound

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] It is activated by medium to long-chain fatty acids, and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for T2D, as it suggests a lower intrinsic risk of inducing hypoglycemia compared to traditional insulin secretagogues.[2]

This compound was developed by Amgen through the optimization of a previous GPR40 full agonist, AM-1638.[3] The structural modifications, which included the introduction of a conformationally constrained tricyclic spirocycle, led to a molecule with an improved pharmacokinetic (PK) profile and enhanced selectivity.[2][3] As a full agonist, this compound is distinguished from partial agonists by its ability to engage not only the direct insulinotropic pathway in β-cells but also to stimulate the release of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Peptide (GIP) from enteroendocrine cells.[4] This dual action constitutes the "enteroinsular axis," providing a powerful, multi-faceted approach to glycemic control.[4]

Mechanism of Action: Dual Signaling Pathway

This compound and other GPR40 full agonists exhibit a unique dual signaling capability, coupling to both Gαq and Gαs proteins. This is in contrast to endogenous fatty acid ligands and partial agonists (like TAK-875), which primarily signal through Gαq.[5]

  • Gαq Pathway (Direct Insulin Secretion): In pancreatic β-cells, activation of the Gαq pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the resulting increase in intracellular Ca2+ concentration amplifies glucose-stimulated insulin secretion.[1][6]

  • Gαs Pathway (Incretin Release): In intestinal L-cells and K-cells, the activation of the Gαs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This cAMP signaling is a potent trigger for the secretion of GLP-1 and GIP.[5] These incretin hormones then travel to the pancreas and further potentiate glucose-dependent insulin secretion from β-cells, while GLP-1 also suppresses glucagon secretion.[4][7]

This dual mechanism suggests that full agonists like this compound can achieve greater efficacy than partial agonists by harnessing both direct and indirect (incretin-mediated) pathways to enhance insulin release.[4]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_beta_cell Pancreatic β-Cell cluster_enteroendocrine_cell Intestinal L/K-Cell GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates AM5262 This compound AM5262->GPR40 Binds PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces GSIS Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) Ca_Release->GSIS Amplifies AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Generates Incretin_Secretion Secretion of GLP-1 & GIP cAMP->Incretin_Secretion Induces Incretin_Secretion->GSIS Further Potentiates (Enteroinsular Axis) GSIS_Workflow cluster_stimulation 3. Stimulation (1 hour) Islet_Isolation 1. Isolate and culture pancreatic islets overnight Pre_incubation 2. Pre-incubate islets in low glucose (2.8 mM) KRBH buffer Islet_Isolation->Pre_incubation Low_Glucose Low Glucose (2.8 mM) + Vehicle or this compound Pre_incubation->Low_Glucose High_Glucose High Glucose (16.7 mM) + Vehicle or this compound Pre_incubation->High_Glucose Collection 4. Collect supernatant Low_Glucose->Collection High_Glucose->Collection Analysis 5. Measure insulin concentration (ELISA) Collection->Analysis Interpretation 6. Compare insulin secretion (High vs. Low Glucose) Analysis->Interpretation OGTT_Workflow Fasting 1. Fast diabetic (HF/STZ) mice overnight Baseline_Glucose 2. Measure baseline blood glucose (t=-60 min) Fasting->Baseline_Glucose Compound_Admin 3. Administer this compound or Vehicle (Oral Gavage) Baseline_Glucose->Compound_Admin Glucose_Admin 4. Administer Glucose (Oral Gavage) at t=0 min Compound_Admin->Glucose_Admin Wait 60 min Blood_Sampling 5. Collect blood samples at 15, 30, 60, 120 min Glucose_Admin->Blood_Sampling Analysis 6. Measure glucose & calculate AUC Blood_Sampling->Analysis

References

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of AM-5262, a potent G-protein-coupled receptor 40 (GPR40) full agonist. The information is compiled from published scientific literature and is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Pharmacokinetic Profile of this compound

This compound has been shown to possess an improved pharmacokinetic profile in rats compared to its predecessors.[1][2] Preclinical studies indicate its potential for oral administration.

Table 1: Quantitative Pharmacokinetic Data for this compound in Rats

ParameterValueSpeciesRoute of AdministrationDosageSource
Intravenous Dose0.5 mg/kgRatIntravenous (i.v.)0.5 mg/kg[1]
Oral Dose2 mg/kgRatOral2 mg/kg[1]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability percentage are not detailed in the provided search results. The available data indicates that the compound was tested at these dosages and showed an improved pharmacokinetic profile.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

  • Animal Model: Rats.[1]

  • Dosing:

    • Intravenous (i.v.) administration: 0.5 mg/kg.[1]

    • Oral administration: 2 mg/kg.[1]

  • Sample Collection and Analysis: While specific details on blood sampling time points and bioanalytical methods are not provided in the search results, standard procedures would involve serial blood sampling, plasma extraction, and quantification of this compound concentrations using methods like LC-MS/MS.

In Vivo Efficacy Studies in Mice

  • Objective: To evaluate the effect of this compound on glucose homeostasis.

  • Animal Model: High-fat fed/STZ (streptozotocin) treated mice, a model for type 2 diabetes.[3]

  • Experimental Design: Oral Glucose Tolerance Test (OGTT).[3]

    • Compounds were administered orally 60 minutes prior to the oral glucose challenge.[3]

    • Blood glucose and insulin levels were monitored over time.[3]

    • Total plasma drug levels were measured one hour after the drug dose.[3]

  • Findings: this compound at a 30 mg/kg dose demonstrated similar efficacy in improving glycemic control as a 60 mg/kg dose of a comparator compound, AM-1638, suggesting greater in vivo potency.[3]

In Vitro Studies

  • Objective: To assess the activity of this compound on insulin secretion.

  • Models:

    • Isolated mouse and human pancreatic islets.[1][3]

    • Rat fetal intestinal cells.[3]

  • Methodology:

    • Islets were treated with varying concentrations of this compound (0-100 μM) to measure glucose-stimulated insulin secretion.[1]

    • Rat fetal intestinal cells were used to measure the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]

  • Findings: this compound enhanced glucose-stimulated insulin secretion in both mouse and human islets.[1][3] It also stimulated GLP-1 and GIP secretion from rat fetal intestinal cells.[3]

Visualizations

Experimental Workflow for Oral Bioavailability Assessment

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Animal_Prep Animal Acclimation & Fasting Oral_Admin Oral Gavage (2 mg/kg) Animal_Prep->Oral_Admin IV_Admin Intravenous Injection (0.5 mg/kg) Animal_Prep->IV_Admin Dose_Prep This compound Formulation (Oral & IV Solutions) Dose_Prep->Oral_Admin Dose_Prep->IV_Admin Blood_Sampling Serial Blood Sampling (Pre-defined time points) Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep LC_MS LC-MS/MS Analysis (Quantification of this compound) Plasma_Sep->LC_MS PK_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Calc Bioavailability Oral Bioavailability (F%) Calculation PK_Calc->Bioavailability G cluster_cell Pancreatic β-cell AM5262 This compound (GPR40 Agonist) GPR40 GPR40 Receptor AM5262->GPR40 Binds to Gq_alpha Gqα GPR40->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

References

AM-5262: A Technical Guide to a Novel GPR40 Full Agonist for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of AM-5262, a potent and selective G protein-coupled receptor 40 (GPR40) full agonist. This compound represents a significant advancement in the field of metabolic research, particularly for the development of therapeutics for type 2 diabetes. This document details the key quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in drug discovery and metabolic sciences.

Discovery and Development

This compound was developed by Amgen as a potent GPR40 full agonist, optimized from the initial lead compound, AM-1638.[1] The development of this compound involved constraining the flexible phenylpropanoic acid region of AM-1638 with a 5-membered ring and exploring different ring sizes of tricyclic spirocycles.[1] This structural modification resulted in an improved pharmacokinetic profile and enhanced selectivity.[1] this compound has demonstrated enhanced glucose-stimulated insulin secretion and improved glucose homeostasis in vivo.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueSpecies/Cell LineAssay Type
EC50 0.081 µMHuman GPR40 expressed in CHO cellsAequorin Bioluminescence Assay
Binding Affinity (Ki) 10 nMHuman GPR40Competition binding with [3H]AM-1638

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValue (at 2 mg/kg oral dose)
Improved PK Profile This compound demonstrates an improved pharmacokinetic profile compared to its parent compound.[2]
In Vivo Potency Greater in vivo potency compared to AM-1638.

Mechanism of Action and Signaling Pathway

This compound is a full agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3] Unlike first-generation GPR40 agonists that primarily signal through the Gq pathway, this compound exhibits dual agonism, activating both the Gq and Gs signaling pathways.[4][5]

The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion from pancreatic β-cells.

The concurrent activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, acting via protein kinase A (PKA) and Epac, also contribute to the potentiation of insulin secretion and are believed to play a crucial role in stimulating the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells.[4][5]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway GPR40 GPR40/FFAR1 Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates AM5262 This compound AM5262->GPR40 Binds to PLC PLC Gq->PLC Stimulates PIP2_IP3 PIP2 -> IP3 + DAG PLC->PIP2_IP3 Ca_PKC ↑ [Ca²⁺]i Activates PKC PIP2_IP3->Ca_PKC Insulin_Incretin Enhanced Glucose-Stimulated Insulin Secretion & Incretin Release Ca_PKC->Insulin_Incretin AC Adenylyl Cyclase Gs->AC Stimulates cAMP ATP -> cAMP AC->cAMP PKA_Epac Activates PKA/Epac cAMP->PKA_Epac PKA_Epac->Insulin_Incretin

This compound dual Gq and Gs signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are provided below.

GPR40 Aequorin Bioluminescence Assay (for Gq activity)

This assay measures intracellular calcium mobilization following GPR40 activation.

  • Cell Culture and Transduction:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 and aequorin.

    • Harvest cells and resuspend in an appropriate assay buffer.

  • Coelenterazine Loading:

    • Incubate the cells with the luminophore coelenterazine h for 2-4 hours at 37°C to reconstitute the active aequorin photoprotein.

  • Compound Addition and Measurement:

    • Dispense the coelenterazine-loaded cells into a 384-well plate.

    • Add varying concentrations of this compound to the wells.

    • Measure the resulting luminescence signal, which is proportional to the increase in intracellular calcium, using a luminometer.

  • Data Analysis:

    • Plot the luminescence response against the log of the agonist concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic equation.

Inositol Phosphate (IP) Turnover Assay (for Gq activity)

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

  • Cell Labeling:

    • Culture GPR40-expressing cells in an inositol-free medium.

    • Label the cells by incubating with myo-[3H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Cell Stimulation:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IP1.

    • Stimulate the cells with different concentrations of this compound for a defined period.

  • Extraction and Quantification:

    • Lyse the cells and extract the soluble inositol phosphates.

    • Separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the basal levels and plot against the agonist concentration to determine the EC50.

cAMP Accumulation Assay (for Gs activity)

This assay measures the intracellular levels of cyclic AMP.

  • Cell Culture:

    • Use CHO or HEK293 cells expressing GPR40.

  • Assay Procedure:

    • Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.

    • Add varying concentrations of this compound to the cell suspension.

    • Incubate for a specified time at room temperature or 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in the samples and plot against the this compound concentration to determine the EC50.

Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Mice

This in vivo assay assesses the effect of this compound on glucose homeostasis.

  • Animal Model:

    • Use high-fat diet-fed and low-dose streptozotocin-treated mice, a model that mimics type 2 diabetes.

  • Acclimatization and Fasting:

    • Acclimatize the animals to the experimental conditions.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration:

    • Administer this compound or vehicle orally (p.o.) by gavage at a specific time point (e.g., 60 minutes) before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer a glucose solution (e.g., 2 g/kg) orally.

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

  • Glucose and Insulin Measurement:

    • Measure blood glucose levels immediately using a glucometer.

    • Process the remaining blood to obtain plasma and measure insulin levels using an ELISA kit.

  • Data Analysis:

    • Plot the blood glucose and plasma insulin concentrations over time.

    • Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound on glucose tolerance and insulin secretion.

OGTT Experimental Workflow start Start acclimatize Acclimatize HF/STZ Mice start->acclimatize fast Overnight Fasting (16h) acclimatize->fast administer Oral Administration of This compound or Vehicle fast->administer t = -60 min glucose_challenge Oral Glucose Challenge (2 g/kg) administer->glucose_challenge t = 0 min blood_sampling Blood Sampling at 0, 15, 30, 60, 120 min glucose_challenge->blood_sampling measure_glucose Measure Blood Glucose blood_sampling->measure_glucose measure_insulin Measure Plasma Insulin (ELISA) blood_sampling->measure_insulin analyze Data Analysis (AUC) measure_glucose->analyze measure_insulin->analyze end End analyze->end

Workflow for an Oral Glucose Tolerance Test.

Conclusion

This compound is a potent, second-generation GPR40 full agonist with an improved pharmacokinetic and selectivity profile. Its unique dual Gq and Gs signaling mechanism contributes to its robust effects on glucose-stimulated insulin secretion and incretin release. The detailed experimental protocols and structured quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies involving this compound and to further explore its therapeutic potential in metabolic diseases.

References

AM-5262 Target Validation in Metabolic Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of AM-5262, a potent and selective full agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS) and incretin hormone release.[1][2][3] This document details the mechanism of action, quantitative efficacy data, and experimental protocols used to validate this compound as a potential treatment for metabolic diseases.

Core Target: GPR40 (FFAR1)

This compound is a full agonist of GPR40, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][3] Upon activation by medium to long-chain fatty acids or synthetic agonists like this compound, GPR40 signaling is initiated.[1] A key feature of GPR40-mediated insulin secretion is its glucose-dependent nature, which mitigates the risk of hypoglycemia often associated with other insulin secretagogues.[1]

Mechanism of Action

This compound, as a GPR40 full agonist, stimulates both the Gαq and Gαs signaling pathways.[4] This dual activation is crucial for its robust effects on both insulin and incretin secretion. In pancreatic β-cells, GPR40 activation leads to increased intracellular calcium levels, potentiating glucose-stimulated insulin secretion. In the gut, it stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[1] These incretin hormones, in turn, enhance insulin secretion from the pancreas, contributing to improved glycemic control.[2][5]

The ability of full agonists like this compound to stimulate incretin release distinguishes them from partial agonists, which have shown limited to no effect on this pathway.[2][5]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AM5262 This compound GPR40 GPR40 (FFAR1) AM5262->GPR40 Binds to Gaq Gαq GPR40->Gaq Gas Gαs GPR40->Gas PLC PLC Gaq->PLC Activates AC AC Gas->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKA PKA cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cell) Ca2->Insulin Incretin Incretin Secretion (GLP-1, GIP) (Enteroendocrine cell) Ca2->Incretin PKA->Insulin PKA->Incretin

This compound Signaling Pathway via GPR40

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various metabolic disease models.

In Vitro Activity
AssayCell TypeParameterThis compoundAM-1638
GPR40 Agonism-EC500.081 µM[6]-
GLP-1 SecretionRat Fetal Intestinal Cells-2-5 fold more potent than AM-1638[1]-
GIP SecretionRat Fetal Intestinal Cells-2-5 fold more potent than AM-1638[1]-
Glucose-Stimulated Insulin SecretionMouse IsletsPotentiationGreater than AM-1638[1]-
Glucose-Stimulated Insulin SecretionHuman IsletsPotentiationGreater than AM-1638 and Exendin-4[1]-
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in High-Fat Fed/Streptozotocin (HF/STZ) Treated Mice
Treatment GroupDose (mg/kg)Glucose AUC ImprovementInsulin Secretion
This compound30~48%[1]Increased[1]
AM-163860Similar to 30 mg/kg this compound[1]Increased[1]

Note: Total plasma levels of this compound at 30 mg/kg were 6-7 fold lower than AM-1638 at 60 mg/kg, suggesting greater in vivo potency for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Incretin Secretion Assay
  • Cell Model: Primary rat fetal intestinal cell cultures.

  • Protocol:

    • Isolate and culture intestinal cells from fetal rats.

    • Incubate the cultured cells with varying concentrations of this compound or AM-1638.

    • Collect the supernatant after the incubation period.

    • Measure the concentrations of secreted GLP-1 and GIP in the supernatant using commercially available ELISA kits.

    • Normalize the data to the total protein content of the cell lysates.

    • Generate dose-response curves to determine the potency of the compounds.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Islet Models: Isolated mouse and human pancreatic islets.

  • Protocol:

    • Isolate pancreatic islets from mice or human donors using collagenase digestion followed by density gradient centrifugation.

    • Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose).

    • Incubate the islets with varying concentrations of this compound, AM-1638, or a positive control (e.g., Exendin-4) in the presence of a high-glucose concentration (e.g., 16.7 mM glucose).

    • Collect the supernatant to measure insulin secretion.

    • Lyse the islets to determine the total insulin content.

    • Measure insulin concentrations using an ELISA or radioimmunoassay.

    • Express secreted insulin as a percentage of the total insulin content.

cluster_model_prep Animal Model Preparation cluster_ogtt_procedure OGTT Procedure cluster_analysis Data Analysis Start Male C57BL/6J Mice HFD High-Fat Diet Feeding Start->HFD STZ Low-Dose Streptozotocin (STZ) Injection HFD->STZ Diabetic_Model Type 2 Diabetic Mouse Model (HF/STZ) STZ->Diabetic_Model Fasting Overnight Fasting Diabetic_Model->Fasting Dosing Oral Administration: Vehicle, this compound, or AM-1638 (t = -60 min) Fasting->Dosing Glucose_Challenge Oral Glucose Challenge (t = 0 min) Dosing->Glucose_Challenge Blood_Sampling Serial Blood Sampling (e.g., t = 0, 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Insulin_Measurement Plasma Insulin Measurement (ELISA) Blood_Sampling->Insulin_Measurement Drug_Levels Plasma Drug Level Measurement (t = 60 min) Blood_Sampling->Drug_Levels AUC_Calculation Glucose Area Under the Curve (AUC) Calculation Glucose_Measurement->AUC_Calculation Results Efficacy Assessment Insulin_Measurement->Results AUC_Calculation->Results Drug_Levels->Results

Experimental Workflow for In Vivo OGTT Studies
In Vivo Oral Glucose Tolerance Test (OGTT)

  • Animal Model: High-fat diet-fed, low-dose streptozotocin (STZ)-treated mice, a model of type 2 diabetes.

  • Protocol:

    • Induce type 2 diabetes in mice by feeding a high-fat diet followed by injections of a low dose of STZ to induce partial β-cell damage.

    • Fast the diabetic mice overnight.

    • Administer this compound (30 mg/kg), AM-1638 (60 mg/kg), or vehicle orally 60 minutes prior to the glucose challenge.

    • Administer an oral glucose bolus (e.g., 2 g/kg).

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose administration.

    • Measure blood glucose concentrations at each time point.

    • Measure plasma insulin concentrations from the collected blood samples.

    • Calculate the area under the curve (AUC) for glucose to assess the overall improvement in glucose tolerance.

    • Measure total plasma drug levels at a specified time point (e.g., 1 hour post-dose) to correlate exposure with efficacy.

Logical Framework for this compound as a Therapeutic Agent

The validation of this compound as a potential therapeutic agent for type 2 diabetes is based on a logical progression from its molecular action to its physiological effects.

AM5262 This compound Full_Agonist Potent GPR40 Full Agonist AM5262->Full_Agonist Dual_Signaling Dual Gαq and Gαs Signaling Full_Agonist->Dual_Signaling Leads to GSIS Enhanced Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-cells Dual_Signaling->GSIS Incretin_Secretion Stimulated Incretin (GLP-1, GIP) Secretion in Gut Dual_Signaling->Incretin_Secretion Improved_Glycemic_Control Improved Glucose Homeostasis (Lower Blood Glucose) GSIS->Improved_Glycemic_Control Low_Hypoglycemia_Risk Low Risk of Hypoglycemia GSIS->Low_Hypoglycemia_Risk Glucose-dependent nature Incretin_Secretion->Improved_Glycemic_Control Contributes to Therapeutic_Potential Therapeutic Potential for Type 2 Diabetes Improved_Glycemic_Control->Therapeutic_Potential Low_Hypoglycemia_Risk->Therapeutic_Potential

Logical Relationship of this compound's Mechanism of Action

Conclusion

The data presented in this technical guide validate GPR40 as a key target in metabolic diseases and establish this compound as a potent full agonist with significant potential for the treatment of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion and stimulate incretin release through a dual signaling mechanism provides a powerful and glucose-dependent approach to glycemic control. The superior in vivo potency of this compound compared to earlier compounds underscores its promise as a clinical candidate. Further investigation into its long-term efficacy and safety profile is warranted.

References

Methodological & Application

Application Note: In Vitro Characterization of AM-5262 Activity in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for an in vitro assay to characterize the activity of AM-5262 in Chinese Hamster Ovary (CHO) cells. It is important to note that, contrary to potential initial assumptions, scientific literature identifies this compound as a potent full agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] this compound is under investigation for its therapeutic potential in type II diabetes due to its ability to enhance glucose-stimulated insulin secretion.[2][3] Its mechanism of action involves the activation of both Gq and Gs signaling pathways.[4] This application note details a cyclic adenosine monophosphate (cAMP) assay, which is suitable for measuring the Gs-coupled signaling activity of this compound in CHO cells stably expressing human GPR40.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

CompoundTargetAssay TypeCell LineParameterValue (µM)Reference
This compoundGPR40Not SpecifiedNot SpecifiedEC500.081[1]

Experimental Protocol: cAMP Assay for this compound Activity in GPR40-CHO Cells

This protocol describes a method to quantify the agonist activity of this compound on human GPR40 expressed in CHO-K1 cells by measuring intracellular cAMP levels.

Materials and Reagents:

  • CHO-K1 cells stably expressing human GPR40 (GPR40-CHO)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, Lance Ultra, or similar)

  • White, opaque 384-well microplates

  • Cell scraper

Procedure:

  • Cell Culture:

    • Culture GPR40-CHO cells in T-75 flasks with DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • On the day before the assay, harvest the cells using a cell scraper (to avoid receptor damage that can occur with trypsin).

    • Resuspend the cells in the culture medium and perform a cell count.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

    • Prepare a positive control solution of Forskolin in assay buffer.

  • cAMP Assay:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the cells once with 20 µL of PBS.

    • Add 10 µL of the various concentrations of this compound or control solutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Following the incubation, add the cAMP assay reagents according to the manufacturer's instructions (this typically involves adding a lysis buffer and the detection reagents).

    • Incubate the plate for the time specified by the kit manufacturer (usually 1 hour at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the chosen cAMP assay kit's detection method (e.g., HTRF reader).

    • Plot the resulting signal as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.

Visualizations

GPR40_Agonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture GPR40-CHO Cells seed_plate Seed Cells in 384-well Plate cell_culture->seed_plate add_compound Add this compound to Cells seed_plate->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubate Incubate for 30 min add_compound->incubate add_reagents Add cAMP Detection Reagents incubate->add_reagents read_plate Read Plate add_reagents->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Caption: Workflow for the in vitro cAMP assay to determine this compound agonist activity.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway GPR40 GPR40 Gq Gq GPR40->Gq activates Gs Gs GPR40->Gs activates AM5262 This compound AM5262->GPR40 binds PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP

Caption: Dual signaling pathways of GPR40 activated by this compound.

References

Using AM-5262 in isolated pancreatic islet perfusion studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Using the GPR40 Agonist AM-5262 in Isolated Pancreatic Islet Perfusion Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

This compound is a potent, full agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in metabolism by potentiating glucose-stimulated insulin secretion (GSIS) in the presence of medium and long-chain fatty acids.[2][4] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for Type 2 Diabetes, as it offers the potential to enhance insulin secretion with a reduced risk of hypoglycemia. This compound has been shown to enhance GSIS in both mouse and human islets and improve glucose homeostasis in vivo.[2]

Isolated pancreatic islet perfusion is a dynamic experimental technique used to study the secretion of hormones, such as insulin and glucagon, in real-time. This method allows for precise control over the extracellular environment, enabling researchers to investigate the direct effects of secretagogues, inhibitors, and pharmacological compounds like this compound on islet function. The protocol described herein details the use of this compound to characterize its effects on insulin secretion dynamics from isolated rodent pancreatic islets.

A Note on GPR55: Initial interest may arise in this compound's relation to GPR55, another receptor implicated in islet physiology. However, experimental evidence characterizes this compound as a potent GPR40 agonist. While GPR55 is also expressed in pancreatic islets and its activation can stimulate insulin secretion through calcium mobilization, it is a distinct receptor from GPR40. This protocol is therefore focused on the validated target of this compound, which is GPR40.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade primarily through the Gαq/11 subunit.[4][5] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[4][6][7] The resulting increase in cytosolic Ca2+ concentration, in concert with signals from glucose metabolism, potentiates the exocytosis of insulin-containing granules.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 activates PLC PLC IP3 IP3 PLC->IP3 generates Gq11->PLC activates AM5262 This compound AM5262->GPR40 binds Ca_cytosol ↑ [Ca²⁺]i IP3->Ca_cytosol triggers release from ER Exocytosis Insulin Exocytosis Ca_cytosol->Exocytosis potentiates InsulinVesicle Insulin Granule InsulinVesicle->Exocytosis Perfusion_Workflow cluster_prep Preparation cluster_exp Perfusion Experiment cluster_analysis Analysis Isolate 1. Isolate Pancreatic Islets Culture 2. Culture Islets Overnight Isolate->Culture Load 3. Load Islets into Perfusion Chamber Culture->Load PrePerfusion 4. Pre-perfusion (Basal Glucose, 2.8 mM) Load->PrePerfusion Basal 5. Basal Collection (2.8 mM Glucose) PrePerfusion->Basal Stimulation 6. High Glucose Stimulation (16.7 mM) Basal->Stimulation Treatment 7. High Glucose + this compound (e.g., 1µM) Stimulation->Treatment Washout 8. Washout (Basal Glucose, 2.8 mM) Treatment->Washout Collect 9. Collect Fractions at Intervals Washout->Collect Assay 10. Measure Insulin (ELISA/RIA) Collect->Assay Plot 11. Plot Data & Analyze Assay->Plot

References

Application Notes and Protocols for AM-5262 Administration in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulating the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[2][3] As a full agonist, this compound engages both the Gq and Gs signaling pathways, leading to robust downstream effects on glucose homeostasis.[4] These application notes provide detailed protocols for the administration of this compound in a high-fat diet/streptozotocin (HF/STZ) induced diabetic mouse model, a commonly used model that mimics key pathophysiological features of human type 2 diabetes.

Data Presentation

The following table summarizes the quantitative effects of this compound in diabetic mouse models based on available preclinical data.

ParameterMouse ModelTreatmentDosage (Oral)Key Findings
Glucose HomeostasisHigh-Fat Diet/Streptozotocin (HF/STZ) MiceThis compound30 mg/kgApproximately 48% improvement in glucose Area Under the Curve (AUC) during an Oral Glucose Tolerance Test (OGTT).[2]
Insulin SecretionHigh-Fat Diet/Streptozotocin (HF/STZ) MiceThis compound30 mg/kgSignificant increase in insulin secretion during an OGTT.[2]
Incretin Secretion (GLP-1)Wild-type MiceThis compound30 mg/kgIncreased plasma GLP-1 from approximately 5 to 29 pmol/L.[5]
Incretin Secretion (GIP)Wild-type MiceThis compound30 mg/kgIncreased plasma GIP to approximately 345 pmol/L.[5]

Signaling Pathways

This compound, as a GPR40 full agonist, activates dual signaling pathways in pancreatic β-cells and enteroendocrine L-cells to regulate glucose metabolism.

GPR40_Signaling_Pancreatic_Beta_Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq GPR40->Gq Activates AM5262 This compound AM5262->GPR40 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Insulin_secretion Insulin Secretion Ca2_increase->Insulin_secretion Triggers PKC->Insulin_secretion Potentiates GPR40_Signaling_Enteroendocrine_L_Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates AM5262 This compound AM5262->GPR40 Binds PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase ↑ [Ca²⁺]i GLP1_secretion GLP-1/GIP Secretion Ca2_increase->GLP1_secretion Triggers AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces cAMP->GLP1_secretion Potentiates HF_STZ_Workflow start Start: C57BL/6J Mice acclimatize Acclimatization (1 week) Standard Chow start->acclimatize diet High-Fat Diet (4-8 weeks) Induces Insulin Resistance acclimatize->diet fast Fasting (4-6 hours) diet->fast stz Streptozotocin (STZ) Injection (e.g., 95 mg/kg IP) fast->stz monitor Monitor Blood Glucose (>250 mg/dL) stz->monitor stabilize Stabilization (1-2 weeks) monitor->stabilize end Diabetic Model Ready stabilize->end

References

Application Notes and Protocols for Measuring AM-5262 Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potency and efficacy of AM-5262, a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

Introduction

This compound is a potent and selective full agonist for GPR40, a receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Its activation by fatty acids or synthetic agonists like this compound leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] this compound is of significant interest for the treatment of type II diabetes due to its mechanism that mitigates the risk of hypoglycemia.[1]

This compound exhibits a dual signaling mechanism, activating both the Gq and Gs protein pathways.[2][3] The Gq pathway stimulation leads to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3), resulting in an increase in intracellular calcium. The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[2] This dual agonism is associated with robust insulin and incretin secretagogue action.[2][3]

These application notes describe key cell-based assays to quantify the potency and efficacy of this compound, including a Calcium Flux Assay to measure Gq activation and a cAMP Accumulation Assay for Gs activation.

Data Presentation

The following table summarizes the in vitro potency of this compound in various cell-based assays.

Assay TypeCell LineTargetParameterValue (nM)Reference CompoundReference Value (nM)
Aequorin BioluminescenceCHO-human FFA1GPR40 AgonismEC5081--
IP3 AccumulationCOS-7-human GPR40 (transient)Gq SignalingEC50~23AM-1638~27
cAMP AccumulationCOS-7-human GPR40 (transient)Gs SignalingEC50100AM-1638160
GLP-1 SecretionRat Fetal Intestinal CellsIncretin ReleaseEC50~20-50AM-1638~100
GIP SecretionRat Fetal Intestinal CellsIncretin ReleaseEC50~20-50AM-1638~100

Note: EC50 values for IP3 accumulation and GLP-1/GIP secretion are estimated from graphical data presented in the cited literature.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and the general workflow of the described cell-based assays.

AM5262_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G Proteins GPR40 GPR40/FFAR1 Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates AM5262 This compound AM5262->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 (Inositol Trisphosphate) PLC->IP3 Generates cAMP cAMP (Cyclic AMP) AC->cAMP Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Activates GSIS Glucose-Stimulated Insulin Secretion Ca_release->GSIS PKA->GSIS Incretin Incretin (GLP-1/GIP) Secretion PKA->Incretin Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_seeding 1. Seed cells expressing GPR40 into a microplate cell_culture 2. Culture cells (e.g., 24 hours) cell_seeding->cell_culture dye_loading 3. Load cells with fluorescent dye (for Calcium Flux Assay) cell_culture->dye_loading compound_addition 4. Add this compound at various concentrations dye_loading->compound_addition incubation 5. Incubate for a defined period compound_addition->incubation signal_measurement 6. Measure signal (e.g., fluorescence, luminescence) incubation->signal_measurement data_analysis 7. Analyze data to determine EC50 and Emax signal_measurement->data_analysis

References

Application Notes and Protocols for In Vivo Studies with AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[4] Its activation by long-chain fatty acids leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] this compound has demonstrated improved pharmacokinetic and selectivity profiles compared to earlier GPR40 agonists, making it a valuable tool for investigating the therapeutic potential of GPR40 activation in type 2 diabetes.[2][5]

These application notes provide detailed protocols for the in vivo experimental design of studies involving this compound, focusing on pharmacokinetic analysis and efficacy assessment in a murine model of type 2 diabetes.

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GPR40 receptor. Unlike endogenous ligands and some other synthetic agonists that signal exclusively through the Gq pathway, this compound exhibits dual signaling through both Gq and Gs protein-coupled pathways.[6] This dual agonism is associated with a more robust stimulation of incretin secretion.[6]

The proposed signaling cascade is as follows:

  • Binding: this compound binds to the GPR40 receptor on pancreatic β-cells and enteroendocrine L-cells.

  • Gq Pathway Activation: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for insulin and GLP-1 secretion.

  • Gs Pathway Activation: this compound also stimulates the Gs pathway, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP further potentiates insulin and incretin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AM5262 This compound GPR40 GPR40 AM5262->GPR40 Binds Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC PKA PKA cAMP->PKA Insulin_Secretion Insulin/ Incretin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion PKA->Insulin_Secretion

Caption: this compound dual signaling pathway via GPR40.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Clearance (L/h/kg) 0.25-
Vdss (L/kg) 0.7-
t1/2 (h) 4.2-
Bioavailability (%) -28

Data sourced from Wang Y, et al. ACS Med Chem Lett. 2013.[4]

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Mice
Treatment GroupDose (mg/kg, oral)Glucose AUC (% Reduction vs. Vehicle)
Vehicle --
This compound 30~48%
AM-1638 (Comparator) 60Similar to 30 mg/kg this compound

Data interpreted from graphical representations in Wang Y, et al. ACS Med Chem Lett. 2013.[4]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing syringes and needles (for oral gavage and IV injection)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing Groups:

    • Intravenous (IV) Group: Administer this compound at 0.5 mg/kg via tail vein injection.

    • Oral (PO) Group: Administer this compound at 2 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 150 µL) from the tail vein or saphenous vein at the following time points post-dosing:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.

PK_Study_Workflow start Start: Acclimatized Rats fasting Overnight Fasting start->fasting dosing Dosing fasting->dosing iv_dose IV Administration (0.5 mg/kg) dosing->iv_dose Group 1 po_dose Oral Administration (2 mg/kg) dosing->po_dose Group 2 blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis end End: PK Parameters pk_analysis->end

Caption: Workflow for the pharmacokinetic study of this compound in rats.
Protocol 2: Efficacy Evaluation of this compound in a High-Fat Diet/Streptozotocin (HF/STZ) Mouse Model of Type 2 Diabetes

This protocol describes the induction of a type 2 diabetes model in mice and the subsequent evaluation of this compound's efficacy using an oral glucose tolerance test (OGTT).[4]

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Glucose solution (20%)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucometer and test strips

  • Blood collection supplies

  • ELISA kits for insulin and GLP-1

Procedure:

Part A: Induction of Diabetes

  • Dietary Induction: Feed mice a high-fat diet for 4-8 weeks to induce obesity and insulin resistance.[7][8] A control group should be maintained on a standard chow diet.

  • STZ Administration: After the initial HFD period, administer a low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) dissolved in cold citrate buffer for 5 consecutive days to induce partial β-cell dysfunction.[7][9]

  • Diabetes Confirmation: Monitor blood glucose levels weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.

Part B: Oral Glucose Tolerance Test (OGTT)

  • Animal Fasting: Fast the diabetic mice overnight (approximately 16 hours) before the OGTT, with free access to water.[10]

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting glucose, insulin, and GLP-1 levels.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally via gavage.[4]

  • Glucose Challenge: After 60 minutes, administer a 2 g/kg glucose solution orally via gavage.[10]

  • Post-Challenge Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.[10][11]

  • Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

  • Hormone Analysis: Use the collected plasma to measure insulin and GLP-1 concentrations via ELISA.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose and analyze the changes in insulin and GLP-1 levels to assess the efficacy of this compound.

OGTT_Workflow start Start: C57BL/6J Mice hfd High-Fat Diet (4-8 weeks) start->hfd stz Low-Dose STZ Injection hfd->stz diabetes_confirm Confirm Diabetes stz->diabetes_confirm fasting Overnight Fasting diabetes_confirm->fasting baseline Baseline Blood Sample (t=0) fasting->baseline drug_admin Oral Administration (this compound or Vehicle) baseline->drug_admin glucose_challenge Oral Glucose Challenge (2 g/kg) drug_admin->glucose_challenge blood_sampling Blood Sampling (15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement hormone_analysis Insulin & GLP-1 ELISA blood_sampling->hormone_analysis data_analysis Data Analysis (AUC) glucose_measurement->data_analysis hormone_analysis->data_analysis end End: Efficacy Assessment data_analysis->end

Caption: Workflow for efficacy evaluation of this compound using OGTT.
Protocol 3: General Toxicology Screening in Rats

This protocol provides a general framework for an acute toxicology study of this compound in rats.

Materials:

  • This compound

  • Vehicle

  • Male and female Sprague-Dawley rats

  • Standard laboratory equipment for clinical observations, body weight measurement, and blood collection for clinical pathology.

Procedure:

  • Dose Selection: Based on efficacy studies, select at least three dose levels (low, mid, and high) and a vehicle control group.

  • Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14 days).

  • Clinical Observations: Conduct daily observations for any clinical signs of toxicity, changes in behavior, and mortality.

  • Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

  • Data Analysis: Analyze the data for any dose-related adverse effects.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal procedures must be performed in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for AM-5262 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AM-5262, a potent and full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), in rodent models of metabolic disease.

Overview and Mechanism of Action

This compound is a second-generation GPR40 full agonist developed to improve upon earlier compounds by offering an enhanced pharmacokinetic profile and greater potency. Its primary mechanism of action involves the activation of GPR40, which is predominantly expressed in pancreatic β-cells and intestinal L-cells. Unlike partial agonists, this compound robustly stimulates both the Gq and Gs signaling pathways. This dual activation leads to:

  • Glucose-Stimulated Insulin Secretion (GSIS): Activation of the Gq pathway leads to an increase in intracellular calcium, amplifying insulin secretion from pancreatic β-cells in the presence of elevated glucose.

  • Incretin (GLP-1) Secretion: Stimulation of the Gs pathway in enteroendocrine L-cells enhances the secretion of glucagon-like peptide-1 (GLP-1), which further promotes insulin release and improves glucose homeostasis.

This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.

Data Presentation: Dosage and Administration in Rodent Studies

The following tables summarize the reported dosages and administration routes for this compound and a closely related predecessor compound, AM-1638, in various rodent models.

Table 1: this compound Dosage and Administration

SpeciesStrainStudy TypeRoute of AdministrationDosage/ConcentrationVehicleReference
RatNot SpecifiedPharmacokineticsIntravenous (IV)0.5 mg/kgNot Specified[1]
RatNot SpecifiedPharmacokineticsOral (PO)2 mg/kgNot Specified[1]
RatNot SpecifiedGLP-1 SecretionVascular Perfusion1 µMNot Specified

Table 2: Dosage of a Structurally Related GPR40 Agonist (AM-1638) for Efficacy Studies

SpeciesModelStudy TypeRoute of AdministrationDosageVehicleReference
MouseHigh-Fat/Streptozotocin (HF/STZ)Oral Glucose Tolerance Test (OGTT)Oral Gavage30 mg/kgNot Specified

Experimental Protocols

Protocol for Oral Glucose Tolerance Test (OGTT) in a High-Fat/Streptozotocin (HF/STZ) Mouse Model

This protocol is based on studies with the closely related GPR40 agonist, AM-1638, and is recommended for evaluating the efficacy of this compound in a model of type 2 diabetes.

Objective: To assess the effect of orally administered this compound on glucose tolerance in diabetic mice.

Animal Model: Male C57BL/6J mice induced with a high-fat diet and a low dose of streptozotocin (HF/STZ) to model type 2 diabetes.

Materials:

  • This compound

  • Vehicle solution (e.g., 1% Methylcellulose with 1% Tween-80 in sterile water)

  • Glucose solution (20% w/v in sterile saline)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated)

Procedure:

  • Animal Acclimation and Diet: House mice under standard conditions and provide a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Diabetes Induction: Following the high-fat diet period, administer a single low dose of streptozotocin (e.g., 40-60 mg/kg, i.p.) to induce partial insulin deficiency. Confirm diabetic status by monitoring blood glucose levels.

  • Fasting: Fast the mice for 6 hours prior to the OGTT, with free access to water.

  • Baseline Blood Sample: At t=0 min, obtain a baseline blood sample from the tail vein to measure basal glucose and insulin levels.

  • This compound Administration: Immediately after the baseline sample, administer this compound (recommended dose of 30 mg/kg, based on AM-1638 data) or vehicle via oral gavage.

  • Glucose Challenge: 60 minutes after compound administration, administer a glucose solution (2 g/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose at each time point. Plasma can be separated from collected blood for subsequent insulin analysis.

Protocol for Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., a mixture of solvents such as N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400 may be suitable for poorly soluble compounds, but requires tolerability testing).

  • Vehicle for oral administration (e.g., 1% Methylcellulose with 1% Tween-80 in sterile water).

  • Syringes and needles for IV and oral administration.

  • Blood collection tubes (e.g., heparinized).

Procedure:

  • Animal Preparation: Acclimate rats to the housing conditions. For IV administration, surgical cannulation of a vessel (e.g., jugular vein) may be required for serial blood sampling.

  • Fasting: Fast rats overnight prior to dosing, with free access to water.

  • Administration:

    • Intravenous (IV): Administer this compound at a dose of 0.5 mg/kg via the cannulated vein or a suitable peripheral vein (e.g., tail vein).

    • Oral (PO): Administer this compound at a dose of 2 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Signaling and Experimental Workflow

Signaling Pathway of this compound via GPR40

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds and Activates Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Insulin_Secretion Insulin Secretion (Pancreatic β-cell) DAG->Insulin_Secretion Stimulates cAMP->Insulin_Secretion Potentiates GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) cAMP->GLP1_Secretion Stimulates Ca2_release->Insulin_Secretion Stimulates OGTT_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling & Analysis Phase acclimation Animal Acclimation & High-Fat Diet induction Diabetes Induction (STZ) acclimation->induction fasting 6-hour Fast induction->fasting baseline t=0 min: Baseline Blood Sample fasting->baseline dosing Administer this compound or Vehicle (Oral Gavage) baseline->dosing glucose_challenge t=60 min: Glucose Challenge (Oral Gavage) dosing->glucose_challenge sampling Blood Sampling at 15, 30, 60, 90, 120 min glucose_challenge->sampling analysis Glucose & Insulin Measurement sampling->analysis data_analysis Data Analysis (AUC) analysis->data_analysis

References

Application Notes and Protocols for Measuring Downstream Effects of AM-5262 on Insulin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by medium to long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[2] this compound is of particular interest as it uniquely activates both Gq and Gs signaling pathways, a characteristic that distinguishes it from many other GPR40 agonists.[4] This dual signaling cascade not only potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells but also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[2][4] These incretins, in turn, further amplify the insulin response. These application notes provide a comprehensive guide to methodologies for characterizing the downstream effects of this compound on insulin signaling pathways.

Mechanism of Action of this compound

This compound's therapeutic potential in type 2 diabetes stems from its dual activation of Gq and Gs signaling pathways upon binding to GPR40. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The synergistic action of these pathways results in a robust potentiation of glucose-stimulated insulin secretion. Furthermore, the activation of GPR40 in enteroendocrine L-cells and K-cells by this compound triggers the secretion of GLP-1 and GIP, respectively. These incretin hormones act on their own receptors on pancreatic β-cells to further enhance insulin release, contributing to improved glycemic control.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
GPR40 EC500.081 µMNot specified[1]
cAMP Stimulation EC50100 nMCOS-7 cells transiently transfected with human GPR40[4]
IP3 Accumulation EC50~1 µM (estimated from graph)COS-7 cells transiently transfected with human GPR40[4]

Table 2: Effects of this compound on Incretin and Insulin Secretion

ParameterEffect of this compoundComparison/ContextCell/Animal ModelReference
GLP-1 SecretionStimulated2-5 fold more potent than AM-1638Rat intestinal cells[2]
GIP SecretionStimulated2-5 fold more potent than AM-1638Rat intestinal cells[2]
Glucose-Stimulated Insulin Secretion (GSIS)EnhancedActivity was greater than exendin-4 in human isletsMouse and human islets[2]
In Vivo Glucose HomeostasisImprovedCompared to AM-1638High-fat fed/STZ treated mice[2]

Mandatory Visualizations

AM5262_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular AM5262 This compound GPR40 GPR40 AM5262->GPR40 Binds to Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC PLC Gq->PLC Stimulates AC AC Gs->AC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Insulin_Secretion Insulin/Incretin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion PKA->Insulin_Secretion

Caption: this compound dual signaling pathway via GPR40.

Experimental_Workflow cluster_level1 Level 1: Receptor Activation & Second Messengers cluster_level2 Level 2: Cellular Secretion cluster_level3 Level 3: Downstream Insulin Signaling in Target Tissues cAMP_assay cAMP Assay GSIS_assay Glucose-Stimulated Insulin Secretion (GSIS) cAMP_assay->GSIS_assay Incretin_assay GLP-1/GIP Secretion Assay cAMP_assay->Incretin_assay IP3_assay IP3/Ca²⁺ Assay IP3_assay->GSIS_assay IP3_assay->Incretin_assay Western_blot Western Blot (p-IRS, p-Akt, etc.) GSIS_assay->Western_blot Glucose_uptake Glucose Uptake Assay GSIS_assay->Glucose_uptake Incretin_assay->GSIS_assay Incretin effect

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Accumulation

This protocol is designed to quantify the activation of the Gs signaling pathway by this compound in cells expressing GPR40.

Materials:

  • GPR40-expressing cells (e.g., transiently transfected HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed GPR40-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and forskolin in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX).

  • Assay: a. Wash the cells once with PBS. b. Add 50 µL of assay buffer containing IBMX to each well and incubate for 30 minutes at room temperature. c. Add 50 µL of the prepared this compound or control solutions to the respective wells. d. Incubate for 30-60 minutes at room temperature.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Protocol 2: Measurement of Inositol Trisphosphate (IP3) Accumulation

This protocol is for quantifying the activation of the Gq signaling pathway by measuring the accumulation of the downstream metabolite of IP3, inositol monophosphate (IP1), which is more stable.

Materials:

  • GPR40-expressing cells

  • Cell culture medium

  • This compound

  • A known Gq agonist as a positive control

  • LiCl (to inhibit IP1 degradation)

  • IP-One HTRF assay kit or similar

  • 96-well microplates

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the stimulation buffer provided with the assay kit, containing LiCl.

  • Assay: a. Wash the cells once with PBS. b. Add the prepared this compound or control solutions to the wells. c. Incubate for 60-90 minutes at 37°C.

  • IP1 Measurement: Add the HTRF reagents (d2-labeled IP1 and anti-IP1-cryptate) to the wells and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets

This protocol details the procedure for measuring the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Islet culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • This compound

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Islet Preparation: After isolation, culture the islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in a 24-well plate (5-10 islets per well). Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.

  • Stimulation: a. Carefully remove the low glucose KRBH. b. Add fresh low glucose KRBH (basal) or high glucose KRBH (stimulated), with or without various concentrations of this compound, to the wells. c. Incubate for 60 minutes at 37°C.

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion to the number of islets per well or total protein content. Compare the insulin secretion in the presence of this compound to the control conditions.

Protocol 4: Western Blot Analysis of Insulin Signaling Proteins

This protocol describes how to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as IRS-1 and Akt, in response to treatment with this compound-stimulated insulin secretion.

Materials:

  • Insulin-responsive cell lines (e.g., HepG2, 3T3-L1 adipocytes, or L6 myotubes)

  • Cell culture medium

  • Conditioned medium from GSIS assay (containing secreted insulin) or exogenous insulin

  • This compound (for direct effects on target cells, if any)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of IRS-1, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Culture the target cells to near confluence. b. Serum-starve the cells for 4-6 hours. c. Treat the cells with conditioned medium from the GSIS assay or with a known concentration of insulin for 15-30 minutes. To test for direct effects, treat with this compound.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Protocol 5: 2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the rate of glucose uptake in insulin-sensitive cells, a key functional outcome of insulin signaling.

Materials:

  • Insulin-sensitive cells (e.g., 3T3-L1 adipocytes or L6 myotubes)

  • Cell culture medium

  • Conditioned medium from GSIS assay or exogenous insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-[3H]-deoxy-D-glucose (radioactive) or a fluorescent glucose analog

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (inhibitor of glucose transport, negative control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation and Treatment: Differentiate the cells (e.g., 3T3-L1 preadipocytes to adipocytes). Treat the cells with conditioned medium or insulin as described in Protocol 4.

  • Glucose Uptake Initiation: a. Wash the cells twice with KRH buffer. b. Initiate glucose uptake by adding KRH buffer containing the labeled 2-DG and unlabeled 2-DG. c. Incubate for 10-15 minutes at 37°C.

  • Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold KRH buffer. b. Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

  • Quantification: a. For radioactive 2-DG, measure the radioactivity in the cell lysates using a liquid scintillation counter. b. For fluorescent 2-DG, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the counts or fluorescence to the total protein content of each sample. Compare the glucose uptake in treated cells to control cells.

References

Troubleshooting & Optimization

Troubleshooting AM-5262 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-5262. The following information addresses common issues related to the insolubility of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[2] Upon activation by agonists like this compound, GPR40 stimulates glucose-dependent insulin secretion, making it a target for type II diabetes research.[1][2]

Q2: I'm observing precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What is the likely cause?

This is a common issue for lipophilic compounds like this compound. The precipitation is likely due to the low aqueous solubility of the compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For compounds with low aqueous solubility, the recommended solvent for preparing high-concentration stock solutions is typically a polar aprotic solvent such as dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to prepare your stock solution.

Q4: How should I store my this compound stock solution to maintain its stability?

This compound stock solutions should be stored at -20°C or -80°C. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

Troubleshooting Guide for this compound Insolubility

If you are encountering precipitation or insolubility with this compound in your experiments, follow this troubleshooting guide.

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Potential Cause Corrective Action
Final concentration exceeds aqueous solubility. Decrease the final working concentration of this compound in your assay.
High final concentration of DMSO. Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also cause the compound to precipitate.
Improper mixing technique. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion. Do not add the aqueous buffer to the DMSO stock.
Buffer temperature. Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of compound stability at elevated temperatures.

Issue: The compound appears to come out of solution over the course of a long-term experiment (e.g., >24 hours).

Potential Cause Corrective Action
Compound instability in aqueous media. Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals.
Interaction with components of the cell culture medium. Serum proteins in cell culture media can sometimes bind to small molecules, affecting their availability and solubility. Consider reducing the serum concentration if your experimental design allows.

Physicochemical and Solubility Data

The following tables summarize the key physicochemical properties of this compound and provide guidance on its solubility in common laboratory solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 514.63 g/mol [1][2]
Chemical Formula C₃₃H₃₅FO₄[2]
Mechanism of Action GPR40 Full Agonist[1][2]

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Limited DataMay be used as a co-solvent, but DMSO is generally preferred for initial stock preparation.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly SolubleDirect dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (514.63 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mM * Volume (L) * 514.63 g/mol

    • Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 514.63 g/mol = 0.0051463 g = 5.15 mg

  • Weigh the compound: Accurately weigh out the calculated mass of this compound into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., cell culture medium, PBS)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm the aqueous buffer: If appropriate for your experiment, warm the aqueous buffer to 37°C.

  • Prepare intermediate dilutions (optional but recommended): For very low final concentrations, it is good practice to perform serial dilutions of your stock solution in DMSO first.

  • Dilute into aqueous buffer: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock dropwise. This rapid mixing is crucial to prevent precipitation.

    • Important: Always add the DMSO stock to the aqueous buffer, not the other way around.

  • Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent-induced artifacts in your experiment.

  • Use immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visual Guides

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Solution check_conc Is the final concentration of this compound as low as possible? start->check_conc reduce_conc Action: Reduce final working concentration of this compound. check_conc->reduce_conc No check_dmso Is the final DMSO concentration < 0.5%? check_conc->check_dmso Yes reduce_conc->check_dmso reduce_dmso Action: Adjust stock concentration or dilution factor to lower final DMSO. check_dmso->reduce_dmso No check_mixing Are you adding DMSO stock to vigorously stirred aqueous buffer? check_dmso->check_mixing Yes reduce_dmso->check_mixing improve_mixing Action: Add stock dropwise to pre-warmed, rapidly mixing buffer. check_mixing->improve_mixing No consider_excipients Advanced: Consider using solubilizing excipients for in vivo formulations. check_mixing->consider_excipients Yes, still issues solution_stable Solution should be stable for the experiment. check_mixing->solution_stable Yes improve_mixing->solution_stable consider_excipients->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway AM5262 This compound (Full Agonist) GPR40 GPR40 (FFAR1) Receptor (on Pancreatic β-cell) AM5262->GPR40 Binds to Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Insulin Insulin Granule Exocytosis Ca_release->Insulin Glucose High Glucose Glucose->GPR40 Potentiates Signaling

Caption: Simplified signaling pathway of this compound via GPR40.

Experimental_Workflow start Start: Prepare this compound Working Solution weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Dissolve in 100% DMSO to make 10 mM stock weigh->add_dmso store 3. Aliquot and Store Stock at -20°C / -80°C add_dmso->store prepare_buffer 4. Pre-warm Aqueous Buffer (e.g., Media to 37°C) store->prepare_buffer dilute 5. Add DMSO stock dropwise to vigorously stirring buffer prepare_buffer->dilute use 6. Use Freshly Prepared Working Solution Immediately dilute->use

Caption: Workflow for preparing this compound working solutions.

References

Optimizing AM-5262 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of AM-5262 in in vitro experiments. This compound is a potent full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule full agonist for GPR40/FFAR1.[1] Unlike first-generation GPR40 agonists that primarily activate the Gq signaling pathway, this compound is a second-generation agonist that activates both the Gq and Gs signaling pathways. This dual activation leads to the stimulation of both inositol phosphate (IP) accumulation (via Gq) and cyclic AMP (cAMP) production (via Gs), resulting in robust downstream effects such as glucose-stimulated insulin secretion (GSIS) and incretin (GLP-1 and GIP) release.[2]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available data, a broad concentration range of 0.1 nM to 10 µM is a good starting point for dose-response experiments. For glucose-stimulated insulin secretion (GSIS) assays in mouse and human islets, concentrations ranging from 0 to 100 µM have been utilized.[1] The reported EC50 value for this compound at the human GPR40 is approximately 0.081 µM (81 nM).[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To prepare the stock solution, add the appropriate volume of DMSO to the solid compound and facilitate dissolution by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%, ideally ≤ 0.1%) to minimize solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: I am observing a bell-shaped dose-response curve with this compound. Is this expected and how can I troubleshoot it?

A4: Yes, a bell-shaped dose-response curve has been observed with this compound and other GPR40 agonists, particularly in IP3 and cAMP accumulation assays, with a signal decline often seen at concentrations between 1 µM and 10 µM. This phenomenon can be attributed to several factors, including receptor desensitization, downregulation, or potential off-target effects at higher concentrations. Please refer to the troubleshooting section below for detailed guidance on addressing this observation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or low response to this compound 1. Sub-optimal concentration: The concentration of this compound may be too low. 2. Cell health/receptor expression: The cells may not be healthy or may have low expression of GPR40. 3. Incorrect assay conditions: Incubation times, glucose concentrations (for GSIS), or other assay parameters may not be optimal. 4. Compound degradation: The this compound stock solution may have degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Verify cell viability and confirm GPR40 expression using techniques like qPCR or western blotting. 3. Optimize assay parameters such as incubation time and glucose levels. For GSIS assays, ensure both low and high glucose conditions are appropriately set. 4. Prepare a fresh stock solution of this compound.
High background signal 1. Contaminated reagents: Reagents or cell culture media may be contaminated. 2. Constitutive receptor activity: The cell line may exhibit high basal GPR40 activity. 3. Assay-specific issues: Non-specific binding in immunoassays or autofluorescence of the compound.1. Use fresh, sterile reagents and media. 2. Test for constitutive activity and consider using an inverse agonist to establish a true baseline. 3. Include appropriate controls to account for non-specific signals. For fluorescence-based assays, check for compound autofluorescence.
Bell-shaped dose-response curve 1. Receptor desensitization/downregulation: Prolonged or high-concentration agonist exposure can lead to receptor desensitization. 2. Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to inhibitory effects. 3. Cellular toxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells.1. Reduce the incubation time of this compound. Perform a time-course experiment to identify the optimal stimulation period. 2. While this compound has an improved selectivity profile, consider potential off-target effects.[3] If possible, use a GPR40 antagonist to confirm the on-target effect. 3. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to assess cytotoxicity. Ensure the final DMSO concentration is non-toxic.
Precipitation of this compound in cell culture medium 1. Low aqueous solubility: this compound may have limited solubility in aqueous media. 2. Incorrect dilution method: Adding the DMSO stock directly to a large volume of aqueous medium can cause precipitation.1. Ensure the final concentration of this compound does not exceed its solubility limit in the assay medium. 2. Add the DMSO stock solution to a small volume of pre-warmed (37°C) medium while vortexing, and then add this intermediate dilution to the final volume.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemAssay TypeReference
EC50 (GPR40) 0.081 µM (81 nM)CHO cells expressing human GPR40Aequorin bioluminescence[1]
EC50 (cAMP accumulation) 100 nMCOS-7 cells transiently transfected with human GPR40cAMP accumulation assay
EC50 (IP accumulation) ~20 nMCOS-7 cells transiently transfected with human GPR40IP turnover assay
Effective Concentration Range (GSIS) 0 - 100 µMMouse and human pancreatic isletsGlucose-stimulated insulin secretion[1]
Effective Concentration (GLP-1 Secretion) 1 µMIsolated perfused rat small intestineGLP-1 secretion[4]

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

  • 96-well plates

Procedure:

  • Islet Culture: Culture isolated islets overnight in a humidified incubator at 37°C and 5% CO2.

  • Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 10-15 islets per well). Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C.

  • Basal Insulin Secretion: Replace the low glucose KRBB with fresh low glucose KRBB (with or without vehicle control - DMSO) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Replace the buffer with high glucose KRBB containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the stimulated insulin secretion to the basal insulin secretion for each condition.

Protocol 2: Incretin (GLP-1) Secretion Assay in Enteroendocrine Cells

This protocol is a general guideline for use with enteroendocrine cell lines (e.g., STC-1, GLUTag) or primary intestinal cultures.

Materials:

  • Enteroendocrine cells (e.g., STC-1)

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., HBSS or KRBB)

  • This compound stock solution (in DMSO)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed enteroendocrine cells in 24-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate in fresh assay buffer for 1-2 hours at 37°C.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh assay buffer containing a DPP-IV inhibitor and different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

  • Incubation: Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well. It is advisable to add a protease inhibitor cocktail to the collected supernatant to prevent peptide degradation.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a specific GLP-1 ELISA kit following the manufacturer's protocol.

  • Data Analysis: Express the GLP-1 secretion as fold-change over the vehicle control.

Mandatory Visualizations

Signaling Pathways of this compound

AM5262_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway cluster_downstream Downstream Effects GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs AM5262 This compound AM5262->GPR40 Binds & Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC GSIS Glucose-Stimulated Insulin Secretion Ca2->GSIS Incretin Incretin (GLP-1/GIP) Secretion Ca2->Incretin PKC->GSIS AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA PKA->GSIS PKA->Incretin

Caption: this compound signaling pathways via GPR40 activation.

Experimental Workflow for GSIS Assay

GSIS_Workflow cluster_prep Preparation cluster_assay GSIS Assay cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Preincubation Pre-incubate in Low Glucose KRBB Islet_Culture->Preincubation Basal_Secretion Incubate in Low Glucose KRBB (Collect Basal Supernatant) Preincubation->Basal_Secretion Stimulation Incubate in High Glucose KRBB with this compound/Vehicle Basal_Secretion->Stimulation ELISA Measure Insulin via ELISA Basal_Secretion->ELISA Basal Sample Stimulated_Secretion Collect Stimulated Supernatant Stimulation->Stimulated_Secretion Stimulated_Secretion->ELISA Stimulated Sample Data_Analysis Analyze and Normalize Data ELISA->Data_Analysis

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Troubleshooting Logic for Bell-Shaped Dose-Response

Bell_Shape_Troubleshooting Start Bell-Shaped Dose-Response Observed Check_Toxicity Assess Cytotoxicity (e.g., MTT, LDH assay) Start->Check_Toxicity Toxicity_Observed High concentrations are toxic. Reduce concentration range. Check_Toxicity->Toxicity_Observed Yes No_Toxicity No significant toxicity Check_Toxicity->No_Toxicity No Check_Desensitization Test Shorter Incubation Times No_Toxicity->Check_Desensitization Curve_Normalizes Response normalizes. Receptor desensitization was likely. Check_Desensitization->Curve_Normalizes Yes Curve_Unchanged Bell-shape persists Check_Desensitization->Curve_Unchanged No Check_Off_Target Consider Off-Target Effects. Use GPR40 antagonist control. Curve_Unchanged->Check_Off_Target Effect_Blocked Effect blocked by antagonist. Likely on-target phenomenon. Check_Off_Target->Effect_Blocked Yes Effect_Persists Effect persists. Potential off-target activity. Check_Off_Target->Effect_Persists No

Caption: Troubleshooting logic for a bell-shaped dose-response curve.

References

Potential off-target effects of the GPR40 agonist AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GPR40 Agonist AM-5262

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR40 agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action is to mimic the effects of endogenous long-chain fatty acids by binding to and activating GPR40. This activation, in a glucose-dependent manner, leads to the potentiation of insulin secretion from pancreatic β-cells and the stimulation of incretin (GLP-1 and GIP) secretion from enteroendocrine cells.[1]

Q2: What are the key on-target effects of this compound observed in preclinical studies?

A2: In preclinical studies, this compound has been shown to:

  • Act as a full agonist at the GPR40 receptor with an EC50 of 0.081 μM.[2]

  • Enhance glucose-stimulated insulin secretion (GSIS) in both mouse and human islets.[1]

  • Stimulate the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from rat intestinal cells.[1]

  • Improve glucose homeostasis in in vivo models of type 2 diabetes.[1]

Q3: How does the potency of this compound compare to its parent compound, AM-1638?

A3: this compound demonstrates greater potency than AM-1638. In vitro, the potency of this compound in stimulating GLP-1 and GIP secretion was 2- to 5-fold greater than that of AM-1638.[1] In vivo, this compound showed similar efficacy in improving glycemic control at a 30 mg/kg dose compared to a 60 mg/kg dose of AM-1638 in a mouse model of type 2 diabetes.[1]

Q4: What is known about the off-target selectivity profile of this compound?

A4: this compound was developed to have an improved off-target selectivity profile compared to its parent compound, AM-1638.[1][3] While the primary publication mentions that detailed receptor screening data is available in the supporting information, this specific data was not accessible in the conducted search. Therefore, a quantitative summary of off-target binding affinities cannot be provided at this time. It is reported, however, that this compound showed improved selectivity against a broad panel of GPCRs, ion channels, transporters, and enzymes when compared to AM-1638.[1]

Q5: Are there any known safety concerns with other GPR40 agonists that researchers should be aware of?

A5: Yes, the development of some GPR40 agonists has been challenging. For instance, the clinical development of TAK-875 was terminated due to observations of liver toxicity in some patients.[4][5] The proposed mechanisms for this toxicity include the formation of reactive acyl glucuronide metabolites.[6] While this compound was designed for an improved safety profile, it is crucial for researchers to be aware of the potential for class-related adverse effects and to conduct thorough safety assessments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potentiation of glucose-stimulated insulin secretion (GSIS) in vitro.

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure pancreatic islet cells (e.g., MIN6, INS-1) are healthy, within a low passage number, and display robust glucose responsiveness prior to the experiment. High passage numbers can lead to diminished GPR40 expression and impaired insulin secretion capacity.
Glucose Concentration Confirm that the glucose concentration used for stimulation is appropriate for the cell line being used. The potentiating effect of this compound is glucose-dependent, and a suboptimal glucose challenge will result in a reduced response.
This compound Concentration and Solubility Prepare fresh dilutions of this compound for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in assay buffer. Incomplete solubilization will lead to inaccurate concentrations.
Assay Buffer Composition The presence of fatty acids in the assay medium (e.g., from serum) can activate GPR40 and mask the effect of this compound. Use a serum-free medium with a low fatty acid content for the assay.
Incubation Time Optimize the incubation time with this compound. While acute stimulation is typically sufficient, the optimal timing may vary between cell lines.

Issue 2: High background signal in cell-based functional assays (e.g., calcium mobilization, IP-1 accumulation).

Potential Cause Troubleshooting Step
Constitutive GPR40 Activity High expression levels of GPR40 in transfected cell lines can sometimes lead to constitutive (ligand-independent) activity. Verify the expression level and consider using a cell line with lower, more physiologically relevant receptor expression.
Serum Components As mentioned above, fatty acids in serum can activate GPR40. Ensure all assay steps are performed in serum-free media.
Vehicle Effects High concentrations of the vehicle (e.g., DMSO) can have non-specific effects on cells. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%).
Mycoplasma Contamination Mycoplasma contamination can alter cellular signaling pathways and lead to unreliable assay results. Regularly test cell cultures for mycoplasma.[7]

Issue 3: Unexpected cellular responses not consistent with GPR40 activation.

Potential Cause Troubleshooting Step
Potential Off-Target Effects Although designed for high selectivity, at high concentrations this compound could potentially interact with other receptors or cellular components. Refer to the (currently unavailable) off-target screening data for this compound to identify potential off-targets. If a specific off-target is suspected, use a selective antagonist for that target to see if the unexpected effect is blocked.
Cell Line Specific Signaling The downstream signaling pathways coupled to GPR40 may vary between different cell types. Characterize the G-protein coupling profile (Gq/11, Gs) in your specific cell model.
Compound Purity Ensure the purity of the this compound compound being used. Impurities could be responsible for unexpected biological activities.

Data Presentation

Table 1: On-Target Potency of this compound

AssayCell Type/SystemParameterValue
GPR40 ActivationRecombinant cell lineEC500.081 µM[2]
GLP-1 SecretionRat intestinal cellsPotency vs. AM-16382-5 fold greater[1]
GIP SecretionRat intestinal cellsPotency vs. AM-16382-5 fold greater[1]

Table 2: Off-Target Selectivity Profile of this compound (Data Not Available)

Disclaimer: The primary literature indicates that this compound was screened against a panel of 101 off-targets and showed an improved selectivity profile over its parent compound, AM-1638. However, the specific quantitative data (% inhibition at a given concentration, Ki, or IC50 values) from the supporting information of the publication was not accessible. This table serves as a template for such data.

Target ClassSpecific TargetAssay Type% Inhibition @ 10 µM (or Ki/IC50)
GPCRe.g., Adenosine A1Radioligand BindingData Not Available
Ion Channele.g., hERGElectrophysiologyData Not Available
Transportere.g., SERTRadioligand BindingData Not Available
Enzymee.g., COX-2Functional AssayData Not Available

Experimental Protocols

Protocol 1: General Method for Off-Target Screening via Radioligand Binding Assays

This protocol provides a general methodology for assessing the off-target binding of a compound like this compound.

1. Objective: To determine the binding affinity of this compound to a panel of off-target receptors, ion channels, and transporters.

2. Materials:

  • This compound

  • A panel of cell membranes or recombinant proteins expressing the off-targets of interest.

  • Specific radioligands for each off-target.

  • Assay buffer specific for each target.

  • Scintillation fluid and vials.

  • Microplates (e.g., 96-well).

  • Filter mats and a cell harvester.

  • Scintillation counter.

3. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, the cell membranes/protein, the specific radioligand at a concentration typically near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach binding equilibrium. This will vary depending on the target.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of this compound. Specific binding is the difference between total binding and non-specific binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/ FFAR1 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_release ER->Ca_release Ca_increase ↑ [Ca2+]i Ca_release->Ca_increase Insulin_Vesicles Insulin Vesicles Ca_increase->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GPR40 signaling pathway activated by this compound.

General Off-Target Screening Workflow

Off_Target_Screening_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Off-Target Screen (e.g., Broad Panel at single high concentration) Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold, e.g., 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (Determine IC50/Ki for 'Hits') Hit_Identification->Dose_Response 'Hits' Functional_Assay Secondary/Functional Assays (Confirm activity in cell-based models) Dose_Response->Functional_Assay Risk_Assessment Safety Risk Assessment Functional_Assay->Risk_Assessment

A generalized workflow for identifying potential off-target effects.

References

Technical Support Center: Reducing Variability in Insulin Secretion Assays with AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM-5262 in insulin secretion assays. The information is designed to help troubleshoot common issues, reduce experimental variability, and ensure reproducible, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] this compound activates both Gq and Gs signaling pathways, leading to increased intracellular calcium and cAMP levels, respectively, which synergistically amplify insulin release in the presence of elevated glucose.[3][4]

Q2: Why is this compound's activity dependent on glucose concentration?

A2: GPR40 activation by agonists like this compound primarily potentiates insulin secretion when glucose levels are elevated.[1] This glucose-dependency is a key feature of the GPR40-mediated pathway and is attributed to the need for initial glucose metabolism within the β-cell to initiate the signaling cascade that leads to insulin exocytosis. This mechanism potentially reduces the risk of hypoglycemia that can be associated with other insulin secretagogues.[1]

Q3: What are the expected EC50 values for this compound in in vitro assays?

A3: The reported EC50 value for this compound in activating GPR40 is approximately 0.081 μM.[2]

Q4: Can this compound be used in both mouse and human islet studies?

A4: Yes, studies have shown that this compound potentiates glucose-stimulated insulin secretion in both mouse and human pancreatic islets.[1]

Troubleshooting Guide

Issue 1: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Data

  • Question: My GSIS assay results show high variability between replicate wells treated with this compound. What are the common causes and how can I minimize this?

  • Answer: High variability is a common challenge in GSIS assays. Several factors can contribute to this:

    • Inconsistent Islet Size and Number: Islets of different sizes will secrete varying amounts of insulin.

      • Solution: Manually pick islets of similar size and number for each experimental condition.[5] Normalizing insulin secretion data to total protein or DNA content can also help account for variations in islet mass.[6]

    • Cell Health and Viability: Poor islet health will lead to inconsistent insulin secretion.

      • Solution: Ensure proper handling and culture conditions for the islets. Allow for a recovery period after isolation before performing the assay.[5]

    • Incomplete Buffer Exchange: Residual low-glucose buffer can dilute the high-glucose stimulation buffer, leading to a weaker response.

      • Solution: Perform thorough but gentle washing steps when changing buffers.[7]

    • Edge Effects in Multi-well Plates: Wells on the outer edges of a culture plate are more susceptible to temperature and humidity fluctuations, which can affect cell health and insulin secretion.

      • Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.

Issue 2: Higher Insulin Secretion in Low Glucose Compared to High Glucose

  • Question: I am observing higher insulin secretion in my low glucose control wells than in the high glucose stimulation wells, even in the presence of this compound. What could be the reason?

  • Answer: This is a counterintuitive but sometimes observed issue. Potential causes include:

    • Cell Stress or Death: Stressed or dying cells can leak insulin, leading to artificially high readings in the supernatant. This can be more pronounced in the initial low-glucose incubation period.

      • Solution: Handle islets gently during picking and washing. Ensure the Krebs-Ringer Bicarbonate (KRB) buffer is properly prepared and pH-adjusted.[5] Consider a pre-incubation step with low-glucose buffer to allow cells to equilibrate and remove any insulin released due to handling stress before collecting the baseline sample.[8]

    • Contamination: Bacterial or fungal contamination can affect cell health and interfere with the assay.

      • Solution: Maintain sterile technique throughout the entire procedure.

Issue 3: this compound Fails to Potentiate Insulin Secretion

  • Question: this compound is not showing the expected potentiation of glucose-stimulated insulin secretion in my assay. What should I check?

  • Answer: If this compound is not effective, consider the following:

    • Suboptimal Glucose Concentration: The potentiating effect of this compound is dependent on a stimulatory glucose concentration.

      • Solution: Ensure that the "high glucose" concentration used is sufficient to induce a robust insulin secretion response on its own. Typical concentrations range from 11 mM to 25 mM.[9]

    • Compound Degradation: Improper storage or handling of this compound can lead to loss of activity.

      • Solution: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment.

    • Low GPR40 Expression: The cell line or islets being used may have low expression levels of GPR40.

      • Solution: Confirm GPR40 expression in your experimental model using techniques like RT-qPCR or Western blotting.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesReference
GPR40 EC500.081 μMNot Specified[2]
GSIS Enhancement0-100 μMMouse & Human Islets[2]

Table 2: In Vivo Effects of this compound

ParameterEffectAnimal ModelReference
Glucose HomeostasisImprovedOGTT in HF/STZ mice[1]
Insulin SecretionIncreasedOGTT in HF/STZ mice[1]

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol provides a general framework for assessing the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Culture medium (e.g., RPMI-1640)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Insulin ELISA kit

  • 24-well culture plates

Procedure:

  • Islet Preparation: Following isolation, culture islets overnight to allow for recovery.[5] Manually pick islets of similar size into groups of 5-10 islets per well of a 24-well plate.

  • Pre-incubation: Gently wash the islets twice with low glucose KRB buffer. Pre-incubate the islets in 1 mL of low glucose KRB buffer for 60 minutes at 37°C to establish a basal insulin secretion rate.

  • Basal Insulin Secretion (Low Glucose): After the pre-incubation, replace the buffer with 1 mL of fresh low glucose KRB buffer containing either vehicle (DMSO) or the desired concentration of this compound. Incubate for 60 minutes at 37°C.

  • Sample Collection (Low Glucose): At the end of the incubation, carefully collect the supernatant from each well and store at -20°C or -80°C for subsequent insulin measurement.

  • Stimulated Insulin Secretion (High Glucose): Wash the islets twice with low glucose KRB buffer. Then, add 1 mL of high glucose KRB buffer containing the same concentration of vehicle or this compound as in the basal step. Incubate for 60 minutes at 37°C.

  • Sample Collection (High Glucose): Collect the supernatant from each well and store at -20°C or -80°C.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express the results as fold-change in insulin secretion (high glucose vs. low glucose) or as absolute insulin concentrations. Normalize data to islet number, total protein, or DNA content to reduce variability.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1) or dispersed islet cells

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[10]

  • Pluronic F-127

  • This compound stock solution

  • Vehicle control (DMSO)

  • Fluorescence plate reader with injection capabilities or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and culture until they reach 80-90% confluency.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid dye dispersal) in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using the fluorescence plate reader or microscope.

  • Compound Addition: Inject a solution of this compound or vehicle control into the wells while continuously recording the fluorescence signal.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes after compound addition to capture the full calcium response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.[10]

Visualizations

Signaling Pathways and Experimental Workflows

AM5262_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Gq Gαq GPR40->Gq activates Gs Gαs GPR40->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca²⁺ release Insulin_Vesicle Insulin Vesicle Ca_increase->Insulin_Vesicle triggers fusion PKA->Insulin_Vesicle potentiates Exocytosis Insulin Secretion Insulin_Vesicle->Exocytosis

Caption: this compound signaling pathway in pancreatic β-cells.

GSIS_Workflow cluster_prep Preparation cluster_assay GSIS Assay cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Overnight_Culture Culture Islets Overnight Islet_Isolation->Overnight_Culture Islet_Picking Pick Islets of Uniform Size Overnight_Culture->Islet_Picking Preincubation Pre-incubate in Low Glucose Buffer Islet_Picking->Preincubation Basal_Stimulation Incubate in Low Glucose +/- this compound Preincubation->Basal_Stimulation Basal_Collection Collect Supernatant (Basal) Basal_Stimulation->Basal_Collection High_Glucose_Stimulation Incubate in High Glucose +/- this compound Basal_Collection->High_Glucose_Stimulation ELISA Measure Insulin via ELISA Basal_Collection->ELISA Stimulated_Collection Collect Supernatant (Stimulated) High_Glucose_Stimulation->Stimulated_Collection Stimulated_Collection->ELISA Data_Analysis Analyze and Normalize Data ELISA->Data_Analysis

Caption: Experimental workflow for a static GSIS assay.

Calcium_Assay_Workflow cluster_prep_calcium Preparation cluster_measurement Measurement cluster_analysis_calcium Analysis Cell_Seeding Seed Cells in 96-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Compound_Injection Inject this compound or Vehicle Baseline->Compound_Injection Data_Recording Record Fluorescence Change Compound_Injection->Data_Recording Calculate_Response Calculate Fluorescence Ratio/Intensity Change Data_Recording->Calculate_Response Plot_Data Plot Response Over Time Calculate_Response->Plot_Data

Caption: Workflow for an intracellular calcium mobilization assay.

References

Technical Support Center: AM-5262 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of AM-5262. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound upon receipt?

A1: Upon receipt, the solid form of this compound should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to keep it at -20°C. While many small molecules are stable at room temperature for short periods, colder temperatures slow down potential degradation.[1][2] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation, which could introduce moisture and affect stability.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3] this compound is a hydrophobic molecule, and DMSO is an effective solvent for this class of compounds.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO can be stored at -20°C for up to three months.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For longer-term storage (up to six months), -80°C is recommended.[1]

Q4: My this compound in DMSO solidified at room temperature. Is it still usable?

A4: Yes, this is normal. DMSO has a freezing point of around 18.5°C (65°F), so it can solidify at cool room temperatures.[5] You can gently warm the vial in a warm water bath to bring the solution back to a liquid state. This process does not typically affect the quality of the compound.[5]

Q5: I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment, and it precipitated. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To address this, try to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to avoid both cytotoxicity and precipitation.[1] A serial dilution approach, where you perform intermediate dilutions in your aqueous buffer, can also help to prevent the compound from crashing out of solution.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Review your storage conditions against the recommendations in the table below.2. Prepare fresh stock solutions from solid material.3. Perform a stability assessment of your current stock solution (see protocol below).
Loss of compound activity Repeated freeze-thaw cycles of the stock solution.1. Discard the current stock solution.2. Prepare a new stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles.
Precipitation in aqueous solution Low aqueous solubility of this compound.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of vehicle effects.3. Consider using a different buffer system or adding a solubilizing agent (e.g., BSA), if compatible with your assay.
Discoloration of solid compound Potential degradation due to exposure to light or moisture.1. Discard the discolored material.2. Ensure the compound is stored in a dark, dry environment.

Data Presentation: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration Key Considerations
Solid N/A-20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a desiccator.[1]
Stock Solution DMSO-20°CUp to 3 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[4]
Stock Solution DMSO-80°CUp to 6 monthsRecommended for longer-term storage of solutions.[1]
Working Solution Aqueous Buffer2-8°CPrepare fresh dailyDue to the potential for precipitation and degradation in aqueous media, it is not recommended to store working solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the vial until the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Aliquoting: Dispense the stock solution into small, single-use, tightly sealed vials (e.g., cryovials).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing this compound Stability in Solution

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound over time.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of this compound in DMSO.

    • Dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample onto an appropriate HPLC column (e.g., C18) and run a gradient elution method to separate this compound from any potential impurities or degradants.

    • Record the peak area and retention time of the main this compound peak. This will serve as your baseline.

  • Incubation under Test Conditions:

    • Store aliquots of the stock solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Compare the peak area of this compound to the initial measurement. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which would correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Correct Storage Conditions & Prepare Fresh Stock improper_storage->correct_storage Yes check_freeze_thaw Review Freeze-Thaw Cycles improper_storage->check_freeze_thaw No retest Retest Experiment correct_storage->retest end End: Consistent Results retest->end excessive_freeze_thaw Excessive Freeze-Thaw? check_freeze_thaw->excessive_freeze_thaw aliquot_solution Aliquot New Stock Solution excessive_freeze_thaw->aliquot_solution Yes check_precipitation Check for Precipitation in Assay excessive_freeze_thaw->check_precipitation No aliquot_solution->retest precipitation_present Precipitation Observed? check_precipitation->precipitation_present optimize_solubility Optimize Solubility (e.g., lower concentration, serial dilution) precipitation_present->optimize_solubility Yes precipitation_present->end No optimize_solubility->retest

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathways cluster_conditions Potential Stress Conditions cluster_products Potential Degradation Pathways AM5262 This compound (Carboxylic Acid Moiety) Esterification Esterification (Reaction with alcohol solvents) AM5262->Esterification Decarboxylation Decarboxylation (Loss of CO2) AM5262->Decarboxylation Photolysis Photolytic Cleavage (Ring opening or side-chain cleavage) AM5262->Photolysis Oxidative_Degradation Oxidative Degradation (Modification of aromatic rings) AM5262->Oxidative_Degradation Acid Acidic Conditions (H+) Acid->Esterification Base Basic Conditions (OH-) Base->Decarboxylation Light Light (Photodegradation) Light->Photolysis Oxidation Oxidation ([O]) Oxidation->Oxidative_Degradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: AM-5262 & GPR40 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AM-5262, a potent full agonist of GPR40 (Free Fatty Acid Receptor 1, FFAR1). The focus is on ensuring experimental rigor by providing strategies to control for potential GPR40-independent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent full agonist for the G-protein coupled receptor 40 (GPR40), with an EC50 of 0.081 μM.[1] Its primary mechanism of action is to activate GPR40, which is highly expressed in pancreatic β-cells. This activation in the presence of elevated glucose leads to increased insulin secretion, making it a compound of interest for type 2 diabetes research.[2][3]

Q2: What is the signaling pathway of GPR40 activation by this compound?

GPR40 is known to signal through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which contribute to the potentiation of glucose-stimulated insulin secretion.[4][5]

Interestingly, this compound has been shown to be a biased agonist, capable of activating not only the Gαq pathway but also the Gαs pathway. Gαs activation leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. This dual signaling capability may contribute to its robust effects on incretin secretion.[6]

Q3: Has the selectivity of this compound been characterized?

This compound was developed to have an improved pharmacokinetic and selectivity profile compared to earlier GPR40 agonists.[2][7] While comprehensive public data on its screening against a wide panel of receptors may be limited, its effects have been shown to be GPR40-dependent in key functional assays through the use of GPR40 knockout models.[8]

Q4: What are the essential negative controls when studying the effects of this compound?

To ensure that the observed effects of this compound are mediated by GPR40, it is crucial to include appropriate negative controls. The two most important controls are:

  • GPR40-null cells or tissues: The "gold standard" control is to use cells or tissues from a GPR40 knockout (GPR40-/-) animal. In this system, any response to this compound would be considered GPR40-independent.[8]

  • Pharmacological inhibition: In the absence of a knockout model, a GPR40-specific antagonist, such as GW1100, can be used. Pre-treatment with the antagonist should block the effects of this compound if they are GPR40-mediated.

Troubleshooting Guide: Controlling for GPR40-Independent Effects

This guide provides structured approaches to address specific issues that may arise during your experiments with this compound.

Issue 1: An unexpected or off-target effect is suspected.

If you observe a cellular response to this compound that is not consistent with known GPR40 signaling, it is important to systematically rule out off-target effects.

Experimental Protocol: Validating On-Target Effects of this compound

Objective: To confirm that the observed biological effect of this compound is mediated through GPR40.

Methodologies:

  • GPR40 Knockout/Knockdown Model:

    • Cell Lines: Utilize a cell line that endogenously expresses GPR40 and create a stable GPR40 knockout (e.g., using CRISPR/Cas9) or knockdown (e.g., using shRNA) line.

    • Primary Cells/Tissues: If available, use primary cells or tissues isolated from GPR40 knockout animals.[8]

    • Procedure:

      • Culture wild-type (WT) and GPR40-deficient cells/islets under identical conditions.

      • Treat both WT and GPR40-deficient preparations with a vehicle control and a dose-range of this compound.

      • Measure the biological endpoint of interest (e.g., insulin secretion, intracellular calcium mobilization, cAMP production).

    • Expected Outcome: The biological effect of this compound should be significantly attenuated or completely absent in the GPR40-deficient cells/tissues compared to the wild-type.

  • Pharmacological Antagonism:

    • Reagents: this compound and a selective GPR40 antagonist (e.g., GW1100).

    • Procedure:

      • In your experimental system (e.g., pancreatic islets, GPR40-expressing cell line), pre-incubate one group of samples with the GPR40 antagonist for a sufficient time to ensure receptor occupancy.

      • Treat both the antagonist-pre-incubated group and a control group with this compound.

      • Measure the desired biological response.

    • Expected Outcome: The GPR40 antagonist should competitively inhibit the effect of this compound.

Data Presentation: Interpreting Control Experiment Results
Experimental ConditionExpected Outcome for GPR40-mediated effectImplication for GPR40-independent effect
Wild-Type Cells + this compound Biological effect observed-
GPR40-KO Cells + this compound No or significantly reduced effectEffect is still observed
WT Cells + Antagonist + this compound No or significantly reduced effectEffect is still observed
Vehicle Control Baseline activityBaseline activity

Issue 2: How to design an experiment to proactively identify potential off-target effects.

While this compound is reported to have good selectivity, it's good practice in drug development to consider potential off-target activities.

Experimental Protocol: Off-Target Screening

Objective: To identify potential off-target interactions of this compound.

Methodologies:

  • Broad-Panel GPCR Screening:

    • Submit this compound to a commercial service for screening against a large panel of GPCRs. This is a common practice in drug discovery to identify any unintended interactions.

  • Kinase Panel Screening:

    • As many small molecules can have off-target effects on kinases, screening this compound against a panel of kinases can provide valuable information about its selectivity.

  • Cellular Thermal Shift Assay (CETSA):

    • This method can be used in an unbiased way to identify protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Visualizing Key Concepts

To aid in understanding the experimental logic and signaling pathways, the following diagrams are provided.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates (Biased Agonism) PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Potentiates PKC->Insulin_Secretion Potentiates PKA->Insulin_Secretion Potentiates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_interpretation Interpretation WT_cells Wild-Type Cells/Tissues WT_vehicle WT + Vehicle WT_cells->WT_vehicle WT_AM5262 WT + this compound WT_cells->WT_AM5262 WT_antagonist_AM5262 WT + Antagonist + this compound WT_cells->WT_antagonist_AM5262 KO_cells GPR40-KO Cells/Tissues KO_vehicle KO + Vehicle KO_cells->KO_vehicle KO_AM5262 KO + this compound KO_cells->KO_AM5262 Measure Measure Biological Endpoint WT_vehicle->Measure WT_AM5262->Measure KO_vehicle->Measure KO_AM5262->Measure WT_antagonist_AM5262->Measure On_target On-Target Effect (WT_AM5262 > KO_AM5262) (WT_AM5262 > WT_antagonist_AM5262) Measure->On_target Off_target Potential Off-Target Effect (KO_AM5262 shows response) Measure->Off_target

References

Improving reproducibility of AM-5262 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the GPR40 full agonist, AM-5262.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism involves activating GPR40, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] This activation leads to enhanced glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2]

Q2: What are the key in vitro and in vivo effects of this compound?

A2: In vitro, this compound stimulates the secretion of GLP-1 and GIP from intestinal cells and potentiates glucose-dependent insulin secretion from both mouse and human pancreatic islets.[1] In vivo, this compound has been shown to improve glucose homeostasis in oral glucose tolerance tests (OGTT) in high-fat diet/streptozotocin (STZ)-treated mice, a model for type 2 diabetes.[1][2]

Q3: How does this compound's potency compare to other GPR40 agonists?

A3: this compound is a more potent GPR40 agonist compared to its predecessor, AM-1638. In studies using rat intestinal cells, the potency of this compound in stimulating GLP-1 and GIP secretion was 2- to 5-fold greater than that of AM-1638.[1]

Q4: What is the reported EC50 value for this compound?

A4: The reported half-maximal effective concentration (EC50) for this compound as a GPR40 full agonist is 0.081 μM.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

In Vitro Assay Troubleshooting

Issue 1: High variability in EC50 determination using aequorin bioluminescence assay.

  • Potential Cause 1: Inconsistent Cell Health and Density. Variations in cell viability and plating density can significantly impact the luminescent signal.

    • Solution: Ensure consistent cell passage number, viability (>95%), and accurate cell counting before seeding. Optimize cell density to achieve a robust signal-to-noise ratio.

  • Potential Cause 2: Incomplete Coelenterazine Loading. Insufficient loading of the aequorin co-factor, coelenterazine, will result in a weaker signal.

    • Solution: Optimize coelenterazine concentration and incubation time. Ensure complete removal of unbound coelenterazine before adding this compound to reduce background noise.

  • Potential Cause 3: this compound Precipitation. At higher concentrations, the compound may precipitate out of the solution, leading to inaccurate dose-response curves.

    • Solution: Prepare this compound stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all wells. Visually inspect solutions for any signs of precipitation.

Issue 2: Inconsistent results in GLP-1 or GIP secretion assays.

  • Potential Cause 1: Low Secretion Levels. The cell line used (e.g., STC-1, GLUTag) may not be secreting sufficient levels of GLP-1 or GIP for reliable detection.

    • Solution: Ensure the cell line is properly maintained and authenticated. Optimize assay conditions, including stimulation time and the presence of necessary co-factors (e.g., glucose). Consider using a more sensitive detection kit.

  • Potential Cause 2: Degradation of Secreted Peptides. GLP-1 and GIP are susceptible to degradation by proteases present in the cell culture medium.

    • Solution: Use a protease inhibitor cocktail in your assay buffer to prevent the degradation of the secreted peptides.

  • Potential Cause 3: Matrix Effects in Immunoassays. Components in the cell culture supernatant can interfere with the antibody-antigen binding in ELISA or other immunoassays.

    • Solution: Dilute samples to minimize matrix effects, ensuring the dilution factor is accounted for in the final calculation. Use an assay buffer recommended by the immunoassay kit manufacturer.

In Vivo Experiment Troubleshooting

Issue 1: High variability in blood glucose levels during Oral Glucose Tolerance Test (OGTT).

  • Potential Cause 1: Inconsistent Fasting Period. The duration of fasting prior to the OGTT can significantly impact baseline glucose levels and glucose tolerance.

    • Solution: Strictly adhere to a consistent fasting period for all animals in the study (typically 6-8 hours for mice). Ensure free access to water during fasting.

  • Potential Cause 2: Stress-induced Hyperglycemia. Handling and gavage procedures can induce stress in animals, leading to elevated blood glucose levels.

    • Solution: Acclimate the animals to handling and the gavage procedure for several days before the actual experiment. Perform the experiment in a quiet and calm environment.

  • Potential Cause 3: Inaccurate Glucose Administration. Incorrect volume or concentration of the glucose solution will lead to variable responses.

    • Solution: Accurately weigh each animal before the experiment to calculate the precise volume of the glucose solution to be administered. Ensure the gavage is performed correctly to deliver the full dose to the stomach.

Experimental Protocols

In Vitro Potency Determination: Aequorin Bioluminescence Assay

This protocol is a general guideline for determining the EC50 of this compound using a CHO cell line stably expressing GPR40 and aequorin.

  • Cell Preparation:

    • Culture CHO-GPR40-aequorin cells to ~80-90% confluency.

    • Harvest cells and resuspend in an appropriate assay buffer.

    • Load cells with coelenterazine (final concentration typically 5 µM) for 2-4 hours at 37°C in the dark.

    • Wash cells to remove excess coelenterazine and resuspend in assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay buffer to create a dose-response curve. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Dispense the cell suspension into a 96- or 384-well white, clear-bottom plate.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Immediately measure the luminescence signal using a plate reader with an injector. The signal is typically integrated over a period of 15-30 seconds.

  • Data Analysis:

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/STZ-Treated Mice

This protocol outlines a typical OGTT procedure in a mouse model of type 2 diabetes.

  • Animal Model:

    • Use mice (e.g., C57BL/6J) fed a high-fat diet for a specified period (e.g., 8-12 weeks).

    • Induce diabetes with a low dose of streptozotocin (STZ) injection.

  • Experimental Procedure:

    • Fast the mice for 6-8 hours with free access to water.

    • Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage at time t = -60 minutes.

    • At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

    • Collect blood samples from the tail vein at t = 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes for each animal.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the this compound treated and vehicle control groups.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay
EC50 0.081 µMCHO cells expressing GPR40 (Aequorin Assay)
GLP-1 Secretion 2-5x more potent than AM-1638Rat Intestinal Cells
GIP Secretion 2-5x more potent than AM-1638Rat Intestinal Cells

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT)

Treatment GroupDose (mg/kg)Glucose AUC Improvement vs. VehicleAnimal Model
This compound 30~48%High-Fat Diet/STZ-Treated Mice
AM-1638 60Similar to 30 mg/kg this compoundHigh-Fat Diet/STZ-Treated Mice

Visualizations

GPR40 Signaling Pathway

GPR40_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway GPR40 GPR40 Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates AM5262 This compound AM5262->GPR40 Binds and Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Insulin_Secretion Potentiates

Caption: GPR40 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo OGTT

OGTT_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model High-Fat Diet/STZ Mice Fasting 6-8 hour Fast Animal_Model->Fasting Drug_Admin Oral Gavage: This compound or Vehicle (t = -60 min) Fasting->Drug_Admin Glucose_Admin Oral Gavage: Glucose (t = 0 min) Drug_Admin->Glucose_Admin Blood_Sampling Blood Collection (Tail Vein) t = 0, 15, 30, 60, 90, 120 min Glucose_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement AUC_Calculation Calculate Glucose AUC Glucose_Measurement->AUC_Calculation Stats Statistical Comparison AUC_Calculation->Stats

Caption: Workflow for the in vivo Oral Glucose Tolerance Test.

References

GPR40 Agonist Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for GPR40 agonist cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during GPR40 agonist cell-based assays.

Q1: Why am I observing a low signal-to-background ratio in my calcium flux assay?

A1: A low signal-to-background ratio in a calcium flux assay can stem from several factors:

  • Suboptimal Dye Concentration: The concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM) is critical. Titrate the dye to find the optimal concentration for your cell line.

  • Low Receptor Expression: The cell line used may not express GPR40 at a high enough level. Confirm receptor expression via qPCR or Western blot. Using a cell line with higher receptor expression may be necessary.[1]

  • Poor Cell Health: Ensure cells are viable and not over-confluent before starting the assay. Perform a cell viability test, such as Trypan Blue exclusion.[1]

  • Agonist Issues: The agonist may be inactive or used at a suboptimal concentration. Verify the agonist's activity and perform a dose-response curve to determine the optimal concentration.[1]

Q2: My cAMP assay is showing high background or inconsistent results. What are the possible causes?

A2: High background and variability in cAMP assays can be due to several factors:

  • Cell Handling: Ensure consistent cell seeding density and proper cell health.[2] For adherent cells, allow them to attach overnight. For suspension cells, ensure they are in the exponential growth phase.

  • Reagent Preparation: Prepare fresh dilutions of cAMP standards and agonists. Ensure thorough mixing of all reagents.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a lower signal. The inclusion of a PDE inhibitor, such as IBMX, in the assay buffer is recommended to prevent cAMP degradation.

  • Constitutive Receptor Activity: Some cell lines may exhibit high basal GPR40 activity, leading to a high background. This can sometimes be mitigated by reducing the receptor expression level.

Q3: I am not seeing a response, or the response is very weak, in my IP-1 accumulation assay. How can I troubleshoot this?

A3: A weak or absent signal in an IP-1 assay can be addressed by optimizing several parameters:

  • Lithium Chloride (LiCl) Concentration and Incubation Time: LiCl is crucial for preventing IP-1 degradation. The concentration of LiCl and the incubation time should be optimized for your specific cell line and experimental conditions.[3]

  • Agonist Stimulation Time: The accumulation of IP-1 is time-dependent. Perform a time-course experiment to determine the optimal agonist stimulation time that yields the maximal signal.

  • Cell Density: The number of cells seeded per well is critical. Optimize the cell density to ensure a robust signal.[3]

  • Assay Sensitivity: If the signal remains low, consider using a more sensitive detection method or a cell line with higher GPR40 expression.

Q4: My results show significant well-to-well variation. How can I improve the reproducibility of my assay?

A4: High well-to-well variation can be minimized by:

  • Consistent Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution. Use automated dispensers for seeding if available.

  • Uniform Reagent Addition: Use an automated dispenser for adding dyes, agonists, and other reagents to ensure consistency across the plate.

  • Avoiding Edge Effects: "Edge effects" are a common issue in microplates. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media.

  • Proper Mixing: Ensure all solutions are thoroughly mixed before and during the assay as specified in the protocol.

GPR40 Signaling Pathways

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is primarily a Gq-coupled receptor. However, some agonists can also induce Gs-coupled signaling.

GPR40_Signaling cluster_Gq Gq Pathway cluster_Gs Gs Pathway (Ago-PAMs) GPR40_q GPR40 PLC Phospholipase C (PLC) GPR40_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC PKC Activation DAG->PKC Activates Insulin Insulin Secretion Ca_ER->Insulin PKC->Insulin GPR40_s GPR40 AC Adenylyl Cyclase (AC) GPR40_s->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Activates Incretin Incretin Secretion (GLP-1, GIP) PKA->Incretin Agonist GPR40 Agonist (e.g., Fatty Acids, TAK-875) Agonist->GPR40_q AgoPAM Ago-PAM (e.g., AM-1638) AgoPAM->GPR40_q AgoPAM->GPR40_s

Caption: GPR40 signaling pathways.

Experimental Workflow and Protocols

General Experimental Workflow

The following diagram outlines a general workflow for a GPR40 agonist cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture (GPR40-expressing cells) Seeding 2. Cell Seeding (e.g., 96- or 384-well plate) Cell_Culture->Seeding Dye_Loading 3. Dye Loading (if applicable) (e.g., Calcium dye) Seeding->Dye_Loading Compound_Addition 4. Compound Addition (Agonists, Controls) Dye_Loading->Compound_Addition Incubation 5. Incubation Compound_Addition->Incubation Signal_Reading 6. Signal Reading (e.g., Fluorescence) Incubation->Signal_Reading Data_Analysis 7. Data Analysis (EC50, Z'-factor) Signal_Reading->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 96-well microplate format using a cell-permeant calcium indicator like Fluo-4 AM.[1]

Materials:

  • GPR40-expressing cells (adherent or suspension)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well microplates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic™ F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • GPR40 agonist stock solution

  • Positive control (e.g., ionomycin)

  • Vehicle control (e.g., 0.1% DMSO)

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading Solution Preparation: Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of the dye stock (e.g., 1 mM in DMSO) and 10% (w/v) Pluronic™ F-127. Dilute this mixture in Assay Buffer to a final working concentration of 2-5 µM.

  • Dye Loading: Aspirate the cell culture medium from the wells. Gently add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Compound Preparation: Prepare a compound plate with the GPR40 agonist and controls at 5X the final desired concentration in Assay Buffer.

  • Assay Execution: a. Place the cell plate and compound plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). b. Baseline Reading: Record the baseline fluorescence for 30-60 seconds. c. Agonist Addition: The instrument adds 25 µL from the compound plate to the cell plate to stimulate the calcium flux. d. Signal Reading: Continue to record the fluorescence intensity for 2-5 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) or the area under the curve (AUC). Plot the response against the agonist concentration to determine the EC50.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol describes a competitive immunoassay to measure cAMP levels using HTRF technology.[4][5]

Materials:

  • GPR40-expressing cells

  • Cell culture medium

  • 384-well low-volume white plates

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • GPR40 agonist stock solution

  • Forskolin (positive control)

  • Vehicle control

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 1 mM IBMX).

  • Cell Dispensing: Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add 5 µL of the GPR40 agonist or controls at various concentrations.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: a. Add 5 µL of the HTRF cAMP-d2 reagent diluted in lysis buffer. b. Add 5 µL of the HTRF anti-cAMP-cryptate reagent.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the cAMP concentration. Generate a standard curve using known cAMP concentrations to quantify the cAMP produced in the samples.

Protocol 3: IP-1 Accumulation Assay (HTRF)

This protocol describes the measurement of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, using HTRF technology.[3][6][7]

Materials:

  • GPR40-expressing cells

  • Cell culture medium

  • 384-well low-volume white plates

  • IP-One HTRF assay kit (e.g., from Cisbio/Revvity)

  • Lithium chloride (LiCl)

  • GPR40 agonist stock solution

  • Vehicle control

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and incubate overnight.

  • Cell Stimulation: a. Remove the culture medium. b. Add 10 µL of stimulation buffer containing LiCl and the GPR40 agonist at various concentrations.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Lysis and Detection: a. Add 5 µL of the IP1-d2 conjugate. b. Add 5 µL of the Eu-cryptate labeled anti-IP1 antibody.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the IP-1 concentration. Use an IP-1 standard curve to quantify the results.

Quantitative Data Summary

The following tables summarize typical quantitative data for GPR40 agonist cell-based assays.

Table 1: EC50 Values of Common GPR40 Agonists

AgonistAssay TypeCell LineReported EC50Reference
GW9508Calcium MobilizationHEK29319 ± 0.37 nM[8][9]
TAK-875Calcium MobilizationHEK293~5 nM[8]
ZYDG2Calcium MobilizationStable cell line17 nM[10]
ZYDG2IP-1 AccumulationStable cell line41 nM[10]
C8IP-1 AccumulationChem-1143 µM[11]
C10IP-1 AccumulationChem-147.15 µM[11]

Table 2: Assay Performance Metrics

MetricDescriptionAcceptable RangeReference
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.> 2 is generally acceptable, higher is better.[12][13][14]
Z'-Factor A measure of the statistical effect size that reflects both the dynamic range and the data variation.0.5 - 1.0: Excellent assay. 0 - 0.5: Marginal assay. < 0: Unacceptable assay.[12][14][15]

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common problems in GPR40 agonist assays.

Troubleshooting_Tree Start Problem with GPR40 Assay Low_Signal Low or No Signal? Start->Low_Signal High_Background High Background? Low_Signal->High_Background No Check_Cells Check Cell Health & Density Low_Signal->Check_Cells Yes High_Variability High Variability? High_Background->High_Variability No Check_Constitutive Assess Constitutive Activity High_Background->Check_Constitutive Yes Improve_Seeding Improve Cell Seeding Technique High_Variability->Improve_Seeding Yes Solution Problem Resolved High_Variability->Solution No Check_Receptor Verify GPR40 Expression Check_Cells->Check_Receptor Check_Agonist Confirm Agonist Activity & Concentration Check_Receptor->Check_Agonist Optimize_Assay Optimize Assay Conditions (Dye, LiCl, Incubation) Check_Agonist->Optimize_Assay Optimize_Assay->Solution Check_PDE Add/Optimize PDE Inhibitor (cAMP) Check_Constitutive->Check_PDE Check_Contamination Check for Reagent/Cell Contamination Check_PDE->Check_Contamination Check_Contamination->Solution Automate_Dispensing Use Automated Liquid Handling Improve_Seeding->Automate_Dispensing Avoid_Edge_Effects Avoid Using Outer Wells Automate_Dispensing->Avoid_Edge_Effects Avoid_Edge_Effects->Solution

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Perfusion Rates for AM-5262 in Islet Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of AM-5262 in pancreatic islet studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in pancreatic islets?

A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] In pancreatic β-cells, GPR40 activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1] this compound mimics this effect, leading to enhanced insulin secretion from both mouse and human islets in the presence of elevated glucose levels.[1][3] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1]

Q2: How does the signaling of this compound differ from other GPR40 agonists?

A2: this compound is described as a full GPR40 agonist.[1][2] Some evidence suggests that the efficacy of full GPR40 agonists like this compound may be a consequence of combined Gs and Gq signaling activation, in contrast to partial agonists that may primarily signal through Gq.[4] This dual signaling could contribute to its potent effects on insulin and incretin secretion.[4][5]

Q3: What is the primary application of this compound in islet research?

A3: this compound is primarily used as a tool to study the role of GPR40 in islet pathophysiology and to explore the therapeutic potential of GPR40 agonism for type 2 diabetes.[3] It has been shown to enhance GSIS in isolated islets and improve glucose homeostasis in preclinical models.[1][2]

Q4: What is a typical effective concentration of this compound to use in islet perfusion studies?

A4: Published studies have used this compound at concentrations ranging from the nanomolar to micromolar range. For instance, an EC50 of 0.081 μM has been reported for its GPR40 agonistic activity.[3] In studies on isolated rat small intestine, a concentration of 1 μM was used.[4] Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant enhancement of GSIS with this compound. 1. Suboptimal perfusion rate.2. Incorrect this compound concentration.3. Islet viability or functionality is compromised.4. Inadequate glucose stimulation.1. Optimize the perfusion flow rate. Start with a standard rate (e.g., 100 µL/min) and test both higher and lower rates to ensure adequate exposure without causing mechanical stress to the islets.[6]2. Perform a dose-response experiment with this compound (e.g., 10 nM - 10 µM) to identify the optimal concentration.3. Assess islet viability and function using standard methods (e.g., dithizone staining, basal and glucose-stimulated insulin secretion) before the experiment.4. Ensure the high glucose concentration used is sufficient to elicit a robust insulin response (e.g., 16.7 mM).[7]
High basal insulin secretion in the presence of this compound. 1. This compound may have a slight effect on basal secretion at high concentrations.2. Islets are stressed or damaged.1. Lower the concentration of this compound.2. Ensure gentle handling of islets during preparation and loading into the perfusion chamber. Check for signs of islet damage under a microscope.
Inconsistent results between experiments. 1. Variability in islet size and number.2. Inconsistent perfusion setup and flow rate.3. Degradation of this compound stock solution.1. Use a consistent number of islet equivalents (IEQs) for each experiment.2. Calibrate the peristaltic pump before each experiment to ensure a consistent flow rate.[6]3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
Delayed or prolonged insulin secretion response. 1. Dead volume in the perfusion system tubing.2. Slow washout of this compound from the islets.1. Minimize the length and diameter of the tubing between the solution reservoirs and the islet chamber.2. Increase the duration of the washout period with control buffer after this compound stimulation. Some studies have noted prolonged effects of full GPR40 agonists.[4]

Experimental Protocols

Protocol: Optimization of this compound Perfusion Rate for Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

This protocol provides a framework for determining the optimal perfusion rate for this compound in a standard islet perifusion system.

1. Islet Preparation:

  • Isolate pancreatic islets from the desired species (e.g., mouse, human) using standard collagenase digestion and purification methods.

  • Culture islets for 24-48 hours before the experiment to allow for recovery.[6]

  • On the day of the experiment, hand-pick islets of similar size to ensure uniformity. A typical experiment uses around 100-200 islet equivalents (IEQs) per column.[6][7]

2. Perifusion System Setup:

  • Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the high glucose KRB buffer. Include a vehicle control.

  • Set up the perifusion system, ensuring the temperature is maintained at 37°C.[6][7]

3. Perifusion Procedure:

  • Equilibration Phase: Load the islets into the perifusion chambers. Perifuse with low glucose KRB buffer for a 60-minute equilibration period at a starting flow rate (e.g., 100 µL/min).[6][7]

  • Basal Secretion: Continue to perifuse with low glucose KRB buffer and collect fractions every 2-5 minutes for 10-15 minutes to establish a stable baseline.

  • Stimulation Phase: Switch to high glucose KRB buffer containing either vehicle or a predetermined concentration of this compound. Continue collecting fractions for 20-30 minutes.

  • Second Phase/Washout: Switch back to low glucose KRB buffer to observe the return to baseline. Collect fractions for another 20-30 minutes.

4. Perfusion Rate Optimization:

  • Repeat the above procedure using different perfusion rates (e.g., 50 µL/min, 100 µL/min, and 200 µL/min) while keeping the this compound concentration constant.

  • Analyze the insulin concentration in the collected fractions using an appropriate method (e.g., ELISA, RIA).

  • Compare the magnitude and dynamics of the insulin secretion response at different perfusion rates to determine the optimal condition that provides a robust and reproducible potentiation of GSIS by this compound.

Quantitative Data Summary

ParameterRecommended Range/ValueSource(s)
Islets per Column 100-200 IEQs[6][7]
Equilibration Time 60 minutes[7]
Perfusion Flow Rate 100 µL/min to 1 mL/min[6][8]
Low Glucose Concentration 1-3 mM[7]
High Glucose Concentration 16.7-20 mM[7][9]
This compound Concentration 0.01-10 µM (EC50 ~0.081 µM)[3][4]
Fraction Collection Interval 1-3 minutes[8]
Temperature 37°C[6][7]

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Potentiates PKC->Insulin_Exocytosis Potentiates PKA->Insulin_Exocytosis Potentiates

Caption: GPR40 signaling pathway activated by this compound.

Perfusion_Workflow A Islet Isolation & Culture (24-48h) B Load Islets into Perifusion Chamber A->B C Equilibration Phase (Low Glucose, 60 min) B->C D Basal Secretion Phase (Low Glucose, 10-15 min) C->D E Stimulation Phase (High Glucose +/- this compound, 20-30 min) D->E F Washout Phase (Low Glucose, 20-30 min) E->F G Fraction Collection (Throughout Phases D, E, F) F->G H Insulin Assay (ELISA/RIA) G->H I Data Analysis H->I

Caption: Experimental workflow for islet perifusion.

Troubleshooting_Logic Start No/Low Response Q1 Islet Viability Confirmed? Start->Q1 Sol1 Assess Islet Health (Viability, GSIS) Q1->Sol1 No Q2 This compound Dose Response Done? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Perform Dose-Response Curve Q2->Sol2 No Q3 Perfusion Rate Optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Test Different Flow Rates Q3->Sol3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Guide to GPR40 Agonists: AM-5262 versus AM-1638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent, full agonists of the G-protein-coupled receptor 40 (GPR40), AM-5262 and AM-1638. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS).[1][2][3] This document synthesizes experimental data to objectively evaluate the performance and characteristics of these two compounds.

Overview

AM-1638 is a potent and orally bioavailable full agonist of GPR40.[1] Subsequent optimization of AM-1638 led to the development of this compound, a compound with a more constrained tricyclic spirocycle structure.[2][4] This structural modification resulted in this compound exhibiting improved potency, a better pharmacokinetic profile, and enhanced selectivity compared to its predecessor.[2][4] Both compounds have demonstrated the ability to enhance GSIS in mouse and human islets and improve glucose homeostasis in animal models of type 2 diabetes.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and AM-1638 based on available in vitro data.

ParameterThis compoundAM-1638Reference(s)
GPR40 Agonism Full AgonistFull Agonist[2][5]
EC50 (GPR40) 0.081 µM0.16 µM[5][6]
In Vitro Potency 2-5 fold greater than AM-1638 (GLP-1 & GIP secretion)-[2]

Signaling Pathways and Mechanism of Action

GPR40 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by fatty acids or synthetic agonists potentiates insulin secretion in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[2] The canonical signaling pathway involves the Gαq/11 subunit, leading to phospholipase C (PLC) activation, subsequent inositol triphosphate (IP3) and diacylglycerol (DAG) production, and ultimately an increase in intracellular calcium levels that triggers insulin granule exocytosis.[7][8]

Interestingly, a subset of synthetic GPR40 agonists, including AM-1638 and this compound, have been shown to activate an alternative Gs-coupled pathway, leading to an increase in cyclic AMP (cAMP).[9][10] This dual Gq and Gs signaling is associated with robust stimulation of incretin (GLP-1 and GIP) secretion, further contributing to glycemic control.[9][11]

GPR40_Signaling GPR40 GPR40/FFAR1 Gq Gαq/11 GPR40->Gq Gs Gαs GPR40->Gs Activation (AM compounds) AM5262 This compound AM5262->GPR40 AM1638 AM-1638 AM1638->GPR40 PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC:e->cAMP:w IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca Insulin Insulin Secretion (Pancreatic β-cell) Ca->Insulin ATP ATP ATP->AC cAMP->Insulin Potentiates Incretin Incretin Secretion (GLP-1, GIP) (Enteroendocrine cell) cAMP->Incretin

Caption: GPR40 signaling pathways activated by this compound and AM-1638.

Experimental Protocols

The comparison and characterization of this compound and AM-1638 involve standard pharmacological assays to determine their potency and efficacy.

1. In Vitro GPR40 Activation Assay (Calcium Mobilization)

This assay measures the ability of the compounds to activate GPR40 and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium.

  • Cell Line: HEK293 (Human Embryonic Kidney) cells stably expressing human GPR40.

  • Reagents:

    • Test compounds (this compound, AM-1638) dissolved in DMSO.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate GPR40-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

    • Load cells with Fluo-4 AM dye for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test compounds to the cells and immediately monitor the change in fluorescence over time.

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This ex vivo assay evaluates the compound's ability to potentiate insulin secretion from pancreatic islets in the presence of high glucose.

  • Source: Isolated pancreatic islets from mice, rats, or humans.

  • Reagents:

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

    • Low glucose KRB (e.g., 2.8 mM glucose).

    • High glucose KRB (e.g., 16.7 mM glucose).

    • Test compounds.

  • Procedure:

    • Isolate pancreatic islets using collagenase digestion.

    • Pre-incubate islets in low glucose KRB for 1-2 hours to establish a basal insulin secretion rate.

    • Aliquot groups of islets (e.g., 5-10 islets per well).

    • Incubate islet groups with low glucose KRB or high glucose KRB, in the presence of vehicle or varying concentrations of the test compound for 1-2 hours at 37°C.

    • Collect the supernatant for insulin measurement.

    • Quantify insulin concentration in the supernatant using an ELISA or radioimmunoassay kit.

    • Data Analysis: Compare the amount of insulin secreted in the presence of the compound to the vehicle control under high glucose conditions.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_decision Analysis & Decision start Compound Synthesis (this compound, AM-1638) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (Calcium Mobilization) start->functional_assay analyze_invitro Analyze Potency & Efficacy binding_assay->analyze_invitro functional_assay->analyze_invitro islet_assay GSIS Assay (Isolated Pancreatic Islets) incretin_assay Incretin Secretion Assay (Intestinal Cells) islet_assay->incretin_assay pk_study Pharmacokinetic (PK) Studies (Rat, Mouse) incretin_assay->pk_study ogtt Oral Glucose Tolerance Test (OGTT) (Diabetic Mouse Model) pk_study->ogtt efficacy_model Chronic Efficacy Studies (e.g., HF/STZ Mice) ogtt->efficacy_model analyze_invivo Analyze PK & In Vivo Efficacy efficacy_model->analyze_invivo analyze_invitro->islet_assay analyze_invitro->analyze_invivo decision Select Lead Candidate analyze_invivo->decision

Caption: A typical preclinical workflow for evaluating GPR40 agonists.

In Vivo Performance

Comparative in vivo studies have demonstrated the superior profile of this compound. In an oral glucose tolerance test (OGTT) in high-fat diet/streptozotocin (HF/STZ) mice, this compound showed improved glucose homeostasis compared to AM-1638.[2] Notably, a 30 mg/kg dose of this compound produced a greater glucose-lowering effect than a 60 mg/kg dose of AM-1638, suggesting significantly greater in vivo potency for this compound.[2] This enhanced performance is attributed to its optimized structure, leading to a better pharmacokinetic profile.[2][4]

Conclusion

Both this compound and AM-1638 are potent full agonists of GPR40 that effectively stimulate glucose-dependent insulin and incretin secretion. The available data clearly indicate that this compound is a more advanced compound, representing a successful optimization of the AM-1638 chemical scaffold.[4] It exhibits higher in vitro potency and, more importantly, greater in vivo efficacy at lower doses, supported by an improved pharmacokinetic profile.[2] For researchers in the field of metabolic disease, this compound represents a more potent tool for investigating the therapeutic potential of GPR40 full agonism.

References

AM-5262: A Comprehensive Guide to its GPR40 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AM-5262's performance as a G-protein coupled receptor 40 (GPR40) agonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to allow for replication and validation of the findings.

Introduction to GPR40 and this compound

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] this compound is a potent, orally available GPR40 full agonist that has demonstrated improved pharmacokinetic and selectivity profiles compared to earlier compounds.[4][5] A key characteristic of this compound is its ability to act as a dual Gq and Gs signaling agonist, a feature that distinguishes it from many other GPR40 modulators.[6]

Comparative Analysis of GPR40 Agonists

The selectivity and potency of this compound have been evaluated in various in vitro and in vivo studies. Below is a summary of its performance compared to other notable GPR40 agonists.

Table 1: In Vitro Potency and Efficacy of GPR40 Agonists
CompoundTargetAssay TypeEC50 (nM)Emax (%)Reference
This compound Human GPR40IP-one29179 ± 14[6]
Human GPR40cAMP110100[6]
AM-1638Human GPR40IP-one43148 ± 12[6]
Human GPR40cAMP110100[6]
TAK-875Human GPR40IP-one3998 ± 7[6]
Human GPR40cAMP>10,000N/A[6]
AMG 837Human GPR40IP-one43114 ± 8[6]
Human GPR40cAMP>10,000N/A[6]
MK-2305Human GPR40IP-one2668 ± 5[6]
Human GPR40cAMP>10,000N/A[6]

EC50 values represent the concentration of the agonist that gives half-maximal response. Emax values are expressed as a percentage of the maximal response to a reference agonist (GW9508).

Table 2: Binding Affinity of GPR40 Agonists
CompoundRadioligandKi (nM)Reference
This compound [3H]AM-163810[6]
AM-1638[3H]AM-163829[6]
TAK-875[3H]AM-1638Positive Cooperativity[6]
AMG 837[3H]AM-1638Positive Cooperativity[6]
MK-2305[3H]AM-1638Positive Cooperativity[6]

Ki values represent the inhibitory constant for the ligand. "Positive Cooperativity" indicates that the compound enhances the binding of the radioligand.

GPR40 Signaling Pathways

Activation of GPR40 can initiate downstream signaling through different G-protein subtypes. This compound is notable for its ability to engage both Gαq and Gαs pathways.

GPR40_Signaling cluster_membrane Cell Membrane cluster_gq Gαq Pathway cluster_gs Gαs Pathway GPR40 GPR40 Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs AM5262 This compound AM5262->GPR40 PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Insulin Insulin Secretion Ca2_release->Insulin PKC->Insulin AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Insulin GPR40_Workflow start Start: Compound Synthesis binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay functional_assays Secondary Screen: Functional Assays binding_assay->functional_assays ip_assay IP Turnover Assay (Gq activation) functional_assays->ip_assay camp_assay cAMP Accumulation Assay (Gs activation) functional_assays->camp_assay ca_flux Calcium Flux Assay functional_assays->ca_flux selectivity_panel Selectivity Profiling: Panel of other GPCRs ip_assay->selectivity_panel camp_assay->selectivity_panel ca_flux->selectivity_panel in_vitro_gsis In Vitro Efficacy: Glucose-Stimulated Insulin Secretion (Islets) selectivity_panel->in_vitro_gsis in_vivo_studies In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) (Rodent models) in_vitro_gsis->in_vivo_studies lead_candidate Lead Candidate in_vivo_studies->lead_candidate

References

A Head-to-Head Comparison of GPR40 Full and Partial Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between GPR40 full and partial agonists is critical for advancing therapeutic strategies for type 2 diabetes and other metabolic diseases. This guide provides an objective, data-driven comparison of these two classes of compounds, summarizing their distinct signaling mechanisms, pharmacological effects, and the experimental protocols used for their evaluation.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for enhancing glucose-dependent insulin secretion.[1][2] Agonists of this receptor mimic the effects of endogenous long-chain fatty acids, but their pharmacological profiles can vary significantly based on their classification as full or partial agonists.[3]

Distinguishing Full and Partial Agonism at GPR40

The fundamental difference between GPR40 full and partial agonists lies in their ability to activate downstream signaling pathways. Partial agonists, such as the well-studied compound TAK-875, primarily signal through the Gαq pathway.[4][5] This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium levels, which triggers glucose-dependent insulin secretion from pancreatic β-cells.[6][7]

In contrast, full agonists, often referred to as ago-allosteric modulators (AgoPAMs) like AM-1638, engage a dual signaling mechanism.[4][5] They not only activate the Gαq pathway but also recruit the Gαs pathway.[4][5] The activation of Gαs leads to an increase in intracellular cyclic AMP (cAMP) levels, which has been associated with a more robust therapeutic effect, including the stimulation of incretin hormone secretion (GLP-1 and GIP) from enteroendocrine L-cells in the gut.[4][5][8] This dual action is believed to contribute to superior glycemic control.[3]

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by GPR40 partial and full agonists.

GPR40_Partial_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Triggers Partial_Agonist Partial Agonist (e.g., TAK-875) Partial_Agonist->GPR40 Binds to orthosteric site

Figure 1: GPR40 Partial Agonist Signaling Pathway.

GPR40_Full_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gaq Gαq GPR40->Gaq Activates Gas Gαs GPR40->Gas Activates PLC PLC Gaq->PLC Activates AC Adenylate Cyclase Gas->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Incretin_Secretion Incretin (GLP-1, GIP) Secretion cAMP->Incretin_Secretion Stimulates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Triggers Full_Agonist Full Agonist (AgoPAM, e.g., AM-1638) Full_Agonist->GPR40 Binds to allosteric site

Figure 2: GPR40 Full Agonist (AgoPAM) Signaling Pathway.

Quantitative Comparison of GPR40 Agonists

The functional differences between full and partial agonists are quantified by parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect). Full agonists typically exhibit a higher Emax compared to partial agonists in cell-based assays.[4] The following table summarizes representative data for key GPR40 agonists.

CompoundAgonist TypeTarget CellAssayEC50 (nM)Emax (% of Full Agonist)Reference
TAK-875PartialPancreatic β-cellsInsulin Secretion~30Lower than full agonists[4][5]
AMG 837PartialPancreatic β-cellsInositol Monophosphate~13~25% of AM-1638[3][9]
AM-1638Full (AgoPAM)Pancreatic β-cells, Enteroendocrine L-cellsInositol Monophosphate~160100%[3][9]
AM-5262Full (AgoPAM)Pancreatic β-cells, Enteroendocrine L-cellsInositol Monophosphate~3.6-36Higher than AM-1638[8][9]

Experimental Protocols

To aid in the design and interpretation of studies comparing GPR40 agonists, this section provides detailed methodologies for key in vitro assays.

Experimental Workflow: In Vitro Comparison of GPR40 Agonists

Experimental_Workflow start Start: Select GPR40-expressing cell line (e.g., HEK293, MIN6) cell_culture Cell Culture and Seeding in multi-well plates start->cell_culture calcium_assay Calcium Mobilization Assay (Fluo-4 AM dye) cell_culture->calcium_assay ip1_assay Inositol Monophosphate (IP1) Assay (HTRF) cell_culture->ip1_assay gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) (Islets or β-cell line) cell_culture->gsis_assay data_analysis Data Analysis: - Dose-response curves - EC50 and Emax determination calcium_assay->data_analysis ip1_assay->data_analysis gsis_assay->data_analysis comparison Head-to-Head Comparison: - Potency - Efficacy - Signaling bias data_analysis->comparison

Figure 3: General Experimental Workflow for GPR40 Agonist Comparison.
Detailed Methodologies

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of Gαq signaling.

  • Cell Line: HEK293 cells stably expressing human GPR40.

  • Materials:

    • Black, clear-bottom 96-well plates

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • GPR40 full and partial agonists

  • Procedure:

    • Seed GPR40-expressing cells in 96-well plates and culture overnight.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove culture medium and add the loading buffer to the cells.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with HBSS.

    • Prepare serial dilutions of the GPR40 agonists.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the agonist solutions to the wells and immediately measure the fluorescence intensity kinetically for 2-3 minutes.

    • The peak fluorescence intensity is used to determine the dose-response relationship.

2. Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable metabolite of IP3, providing a robust measure of Gαq pathway activation.

  • Cell Line: CHO-K1 or HEK293 cells expressing GPR40.

  • Materials:

    • IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

    • Stimulation buffer containing LiCl

    • GPR40 full and partial agonists

  • Procedure:

    • Culture cells to 80-90% confluency and seed in a 96-well plate.

    • On the day of the assay, prepare serial dilutions of the agonists in the stimulation buffer.

    • Remove the culture medium and add the agonist dilutions to the cells.

    • Incubate for 30-60 minutes at 37°C.

    • Add the IP1-d2 and anti-IP1 cryptate reagents to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader.

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the primary therapeutic endpoint of GPR40 agonism: the potentiation of insulin secretion in the presence of glucose.

  • Cell Line/Tissue: Pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated pancreatic islets.

  • Materials:

    • Krebs-Ringer Bicarbonate Buffer (KRBH)

    • Low glucose KRBH (e.g., 2.8 mM glucose)

    • High glucose KRBH (e.g., 16.7 mM glucose)

    • GPR40 full and partial agonists

    • Insulin ELISA kit

  • Procedure:

    • Culture β-cells or islets in appropriate medium.

    • Pre-incubate the cells/islets in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.

    • Replace the buffer with fresh low glucose KRBH or high glucose KRBH, with or without the GPR40 agonists at various concentrations.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant.

    • Quantify the insulin concentration in the supernatant using an insulin ELISA kit.

    • The results are expressed as the amount of insulin secreted, often normalized to total protein or DNA content.

Conclusion

The distinction between GPR40 full and partial agonists is a critical consideration in the development of novel therapeutics for type 2 diabetes. While partial agonists primarily enhance glucose-dependent insulin secretion via the Gαq pathway, full agonists (AgoPAMs) leverage dual Gαq and Gαs signaling to also stimulate incretin release, potentially offering a more comprehensive therapeutic effect. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate and compare the pharmacological properties of these compounds, ultimately facilitating the discovery of next-generation GPR40-targeted therapies.

References

AM-5262: A Comparative Analysis of Cross-Reactivity with Free Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AM-5262, a potent, full agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has demonstrated significant potential in the regulation of glucose homeostasis. This guide provides a comparative analysis of this compound's cross-reactivity with other members of the free fatty acid receptor family, namely FFAR2 (GPR41), FFAR3 (GPR43), and FFAR4 (GPR120). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity profile.

Summary of Quantitative Data

This compound exhibits high potency and selectivity for FFAR1. The following table summarizes the available quantitative data on the activity of this compound at its primary target, FFAR1, and its cross-reactivity with other FFARs.

ReceptorAlternative NameLigandAssay TypeParameterValue (µM)
FFAR1 GPR40This compoundFunctional (Aequorin)EC500.081[1][2][3]
FFAR2 GPR41This compoundNot Available-No significant activity reported
FFAR3 GPR43This compoundNot Available-No significant activity reported
FFAR4 GPR120This compoundNot Available-No significant activity reported

Further details on the experimental protocols are provided in the subsequent section.

While specific quantitative data for the cross-reactivity of this compound with FFAR2, FFAR3, and FFAR4 is not publicly available in the form of EC50 or Ki values, the originating research describes this compound as having an "improved rat PK profile and general selectivity profile" compared to its predecessors. This suggests that the compound was likely screened against a panel of receptors, including other FFARs, and demonstrated a favorable selectivity for FFAR1.

Signaling Pathways of Free Fatty Acid Receptors

The distinct signaling mechanisms of the FFAR family members underscore the importance of selective agonists in targeted therapeutic development. The diagrams below illustrate the primary signaling cascades initiated by the activation of each receptor.

FFAR1_Signaling AM5262 This compound FFAR1 FFAR1 (GPR40) AM5262->FFAR1 Gq Gq FFAR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: FFAR1 Signaling Pathway.

Activation of FFAR1, primarily coupled to Gq protein, stimulates phospholipase C (PLC).[4][5][6] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively, which culminates in glucose-dependent insulin secretion.[4][6] Some studies suggest potential coupling to Gs protein as well.

FFARs_Signaling cluster_FFAR2 FFAR2 (GPR41) cluster_FFAR3 FFAR3 (GPR43) cluster_FFAR4 FFAR4 (GPR120) FFAR2 FFAR2 Gi_o Gi/o FFAR2->Gi_o Gq_11 Gq/11 FFAR2->Gq_11 AC_inhibit ↓ Adenylyl Cyclase Gi_o->AC_inhibit PLC_2 ↑ PLC Gq_11->PLC_2 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca_increase_2 ↑ Intracellular Ca²⁺ PLC_2->Ca_increase_2 FFAR3 FFAR3 Gi Gi FFAR3->Gi AC_inhibit_3 ↓ Adenylyl Cyclase Gi->AC_inhibit_3 cAMP_decrease_3 ↓ cAMP AC_inhibit_3->cAMP_decrease_3 FFAR4 FFAR4 Gq_4 Gq FFAR4->Gq_4 Gi_4 Gi FFAR4->Gi_4 Gs_4 Gs FFAR4->Gs_4 beta_arrestin β-Arrestin FFAR4->beta_arrestin PLC_4 ↑ PLC Gq_4->PLC_4 AC_inhibit_4 ↓ Adenylyl Cyclase Gi_4->AC_inhibit_4 AC_stimulate_4 ↑ Adenylyl Cyclase Gs_4->AC_stimulate_4 Inflammation_inhibit ↓ Inflammation beta_arrestin->Inflammation_inhibit Ca_increase_4 ↑ Intracellular Ca²⁺ PLC_4->Ca_increase_4 cAMP_decrease_4 ↓ cAMP AC_inhibit_4->cAMP_decrease_4 cAMP_increase_4 ↑ cAMP AC_stimulate_4->cAMP_increase_4

Caption: Signaling Pathways of FFAR2, FFAR3, and FFAR4.

FFAR2 is known to couple to both Gi/o and Gq/11 pathways, leading to inhibition of adenylyl cyclase and stimulation of PLC, respectively.[7][8][9] FFAR3 exclusively signals through the Gi pathway, resulting in the inhibition of adenylyl cyclase.[10][11][12] FFAR4 has the most diverse signaling profile, coupling to Gq, Gi, and Gs, as well as engaging β-arrestin pathways to mediate anti-inflammatory responses.[13][14][15]

Experimental Protocols

The determination of agonist potency and selectivity for FFARs typically involves cell-based functional assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for key experiments relevant to the assessment of this compound's activity.

Calcium Mobilization Assay (for Gq-coupled FFARs)

This assay is a common method to assess the activity of Gq-coupled receptors like FFAR1 and FFAR4 by measuring changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture cells expressing the target FFAR seeding 2. Seed cells into a 96-well microplate cell_culture->seeding incubation1 3. Incubate overnight seeding->incubation1 dye_loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate for dye uptake dye_loading->incubation2 compound_addition 6. Add this compound at varying concentrations incubation2->compound_addition measurement 7. Measure fluorescence intensity kinetically (e.g., using FLIPR) compound_addition->measurement dose_response 8. Plot fluorescence change against compound concentration measurement->dose_response ec50_calc 9. Calculate EC50 value dose_response->ec50_calc

Caption: Experimental Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the human FFAR of interest (FFAR1, FFAR2, FFAR3, or FFAR4) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[16]

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) and often probenecid to prevent dye leakage.[16][17] Cells are incubated to allow for dye de-esterification and loading.

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR). A baseline fluorescence is recorded before the automated addition of varying concentrations of this compound.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored kinetically in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Bioluminescence Resonance Energy Transfer (BRET) Assay (for G-protein coupling)

BRET assays are utilized to study the interaction between a GPCR and its specific G-protein subtypes (Gq, Gi, Gs) upon ligand binding.

Methodology:

  • Constructs: Cells are co-transfected with plasmids encoding the FFAR of interest and BRET biosensors for G-protein activation. A common configuration involves a Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to a fluorescent acceptor (e.g., Venus or GFP).[18]

  • Cell Culture and Transfection: HEK293 cells are typically used for their high transfection efficiency. Cells are cultured and transfected with the appropriate DNA constructs.

  • Assay Preparation: Transfected cells are harvested and seeded into white-walled microplates.

  • BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added to the cells. The plate is then read in a BRET-compatible microplate reader that can simultaneously measure the light emission from the donor and the acceptor.

  • Ligand Stimulation: A baseline BRET ratio is established before the addition of the agonist (this compound). The change in the BRET ratio upon agonist addition is monitored over time. An increase or decrease in the BRET signal, depending on the specific biosensor configuration, indicates G-protein activation.[19]

  • Data Analysis: Dose-response curves are generated by plotting the change in BRET ratio against the agonist concentration to determine the EC50 for the activation of a specific G-protein pathway.

Conclusion

This compound is a highly potent and selective agonist for FFAR1. While comprehensive cross-reactivity data against other FFARs is not extensively published, the available information points towards a favorable selectivity profile. The distinct signaling pathways of the FFAR family members highlight the necessity of such selective pharmacological tools for elucidating their specific physiological roles and for the development of targeted therapies with minimal off-target effects. Further studies quantifying the activity of this compound at FFAR2, FFAR3, and FFAR4 would be beneficial to fully characterize its selectivity profile.

References

AM-5262: A Comprehensive In Vivo Efficacy Comparison with Other GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of AM-5262, a novel G-protein coupled receptor 40 (GPR40) agonist, with other prominent secretagogues in its class. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent for type 2 diabetes.

Executive Summary

This compound distinguishes itself from other GPR40 agonists through its unique dual-action signaling mechanism. Unlike first-generation "Gq-only" agonists such as TAK-875 and AMG-837, this compound and its predecessor, AM-1638, activate both Gq and Gs signaling pathways.[1] This dual agonism is associated with a more robust stimulation of incretin secretion (GLP-1 and GIP) in addition to direct glucose-dependent insulin secretion from pancreatic β-cells.[1][2] In vivo studies demonstrate that this enhanced mechanism of action translates to improved glycemic control at lower doses compared to other GPR40 agonists.[2]

In Vitro Profile: A Comparison of GPR40 Agonists

The following table summarizes the in vitro characteristics of this compound and other key GPR40 agonists. A significant differentiator for this compound is its potent activation of both Gq and Gs signaling pathways, as indicated by its EC50 values for IP3 production and cAMP accumulation.

CompoundAgonist TypeGq Signaling (IP3/Ca2+) EC50Gs Signaling (cAMP) EC50Key Features
This compound Full Agonist (Gq + Gs)81 nM[3]100 nM[1]Dual Gq and Gs pathway activation; potent incretin secretagogue.[1]
AM-1638 Full Agonist (Gq + Gs)-160 nM[1]Predecessor to this compound with dual Gq and Gs signaling.[1]
TAK-875 Partial Agonist (Gq-only)72 nMNo significant activity[1]Selective for Gq pathway; limited incretin secretion.[1]
AMG-837 Partial Agonist (Gq-only)13.5 nM (human GPR40)No significant activity[1]Selective for Gq pathway; limited incretin secretion.[1]

In Vivo Efficacy: Head-to-Head Comparisons

Oral Glucose Tolerance Tests (OGTT) in rodent models of type 2 diabetes are a standard for evaluating the in vivo efficacy of anti-diabetic agents. The data below is compiled from studies in high-fat diet/streptozotocin (HF/STZ)-induced diabetic mice.

CompoundDoseAnimal ModelGlucose AUC ReductionInsulin SecretionReference
This compound 30 mg/kgHF/STZ Mice~48%Increased[2]
AM-1638 60 mg/kgHF/STZ MiceSimilar to 30 mg/kg this compoundIncreased[2]
AMG-837 100 mg/kgHF/STZ Mice19%Increased

Note: The data for AMG-837 is from a separate study and may have different experimental conditions.

Pharmacokinetic Profiles in Rats

The pharmacokinetic properties of a drug are crucial for its therapeutic potential. The following table compares key pharmacokinetic parameters of this compound and other GPR40 agonists in rats. This compound demonstrates an improved pharmacokinetic profile compared to its predecessor, AM-1638.

CompoundT1/2 (h)CL (L/h/kg)%F (Oral Bioavailability)Reference
This compound 4.20.728%[2]
AM-1638 1.80.9115%[2]
TAK-875 11.2 - 12.4-85-120%[4]
AMG-837 --84%[3]

Signaling Pathways and Mechanism of Action

The differential efficacy of this compound can be attributed to its unique signaling properties.

Gq and Gs Dual Signaling of this compound

This compound activates GPR40, leading to the dissociation of the G-protein into its subunits. This initiates two distinct signaling cascades:

  • Gq Pathway : The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a primary trigger for insulin exocytosis from pancreatic β-cells.

  • Gs Pathway : The Gαs subunit activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). Elevated cAMP levels, through the activation of protein kinase A (PKA) and Epac2, further potentiate insulin secretion and are crucial for stimulating the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells.[1] Recent evidence suggests that for this compound, this cAMP production is also Gq-dependent and mediated by adenylate cyclase 2.

GPR40_Signaling cluster_AM5262 This compound (Dual Agonist) cluster_Gq Gq Pathway cluster_Gs Gs Pathway AM5262 This compound GPR40 GPR40 AM5262->GPR40 Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Insulin_Gq Insulin Secretion Ca2->Insulin_Gq PKC->Insulin_Gq AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA / Epac2 cAMP->PKA Incretin Incretin (GLP-1, GIP) Secretion PKA->Incretin Insulin_Gs Potentiated Insulin Secretion PKA->Insulin_Gs

This compound dual signaling pathway.

Gq-Only Signaling of TAK-875 and AMG-837

In contrast, Gq-only agonists primarily activate the Gq pathway, leading to insulin secretion with a less pronounced effect on incretin release.

Gq_Only_Signaling cluster_TAK875 TAK-875 / AMG-837 (Gq-only Agonist) cluster_Gq Gq Pathway TAK875 TAK-875 / AMG-837 GPR40 GPR40 TAK875->GPR40 Gq Gαq GPR40->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Insulin_Gq Insulin Secretion Ca2->Insulin_Gq PKC->Insulin_Gq

Gq-only agonist signaling pathway.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in High-Fat/Streptozotocin (HF/STZ) Mice

This protocol is a standard method for assessing in vivo glucose metabolism and the efficacy of anti-diabetic compounds.

  • Animal Model: Male C57BL/6 mice are typically used. Diabetes is induced by a high-fat diet for a specified period, followed by a low dose of streptozotocin to induce hyperglycemia.

  • Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally via gavage at a specified time (e.g., 60 minutes) before the glucose challenge.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein immediately before the glucose challenge (time 0).

  • Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured at each time point. Plasma insulin levels can also be measured from the collected blood samples. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glycemic excursion.

OGTT_Workflow cluster_preparation Preparation cluster_procedure OGTT Procedure cluster_analysis Data Analysis Fasting Overnight Fasting (12-16 hours) Compound_Admin Oral Administration of Compound/Vehicle Fasting->Compound_Admin -60 min Baseline_Glucose Baseline Blood Sample (t = 0 min) Compound_Admin->Baseline_Glucose Glucose_Challenge Oral Glucose Challenge (2 g/kg) Time_Points Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Challenge->Time_Points Glucose_Measurement Measure Blood Glucose Time_Points->Glucose_Measurement Insulin_Measurement Measure Plasma Insulin Time_Points->Insulin_Measurement AUC_Calculation Calculate Glucose AUC Glucose_Measurement->AUC_Calculation

Oral Glucose Tolerance Test workflow.

Conclusion

This compound represents a promising advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its dual Gq and Gs signaling mechanism provides a distinct advantage over earlier Gq-only agonists by robustly stimulating incretin secretion in addition to direct glucose-dependent insulin release. This translates to superior in vivo efficacy in preclinical models, with improved glycemic control observed at lower doses compared to its predecessors. The improved pharmacokinetic profile of this compound further enhances its potential as a therapeutic candidate. Further head-to-head clinical studies will be essential to fully elucidate its comparative efficacy and safety profile in humans.

References

A Comparative Analysis of AM-5262 and Endogenous Ligands for the GPR40 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic GPR40 agonist, AM-5262, against its endogenous ligands, the medium and long-chain free fatty acids (FFAs). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells. Its activation potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones, making it a promising therapeutic target for type 2 diabetes.[1][2] This document outlines the comparative pharmacology, signaling pathways, and experimental protocols to evaluate these ligands.

Quantitative Comparison of Ligand Potency and Efficacy

The synthetic agonist this compound demonstrates significantly higher potency compared to endogenous free fatty acids in activating the GPR40 receptor. The following table summarizes the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values for this compound and representative endogenous ligands. It is important to note that the data is compiled from various studies and assays, which may contribute to variability.

LigandTypeEC50 (µM)Emax (% of Maximum Response)Assay TypeReference
This compound Synthetic Agonist0.081Full AgonistCalcium Mobilization[3]
Linoleic Acid Endogenous FFA (C18:2)~2.24Full AgonistCalcium Mobilization[4]
Oleic Acid Endogenous FFA (C18:1)1-10Full AgonistCalcium Mobilization[5]
Palmitic Acid Endogenous FFA (C16:0)Not specifiedFull AgonistInsulin Secretion[6]
α-Linolenic Acid Endogenous FFA (C18:3)17Not specifiedIP-Turnover[7]
Docosahexaenoic Acid (DHA) Endogenous FFA (C22:6)12Not specifiedIP-Turnover[7]

Note: The EC50 value for Linoleic Acid was converted from a pEC50 of 5.65. Efficacy for endogenous ligands is described as being full agonists in several studies, comparable to or greater than some synthetic partial agonists.[8]

GPR40 Signaling Pathway

Activation of GPR40 by both synthetic and endogenous ligands initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. This elevation in cytosolic calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 G_protein Gαq/11 GPR40->G_protein Activates Ligand This compound or Endogenous FFA Ligand->GPR40 Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Stimulates Ca2_increase ↑ [Ca²⁺]i GSIS Potentiation of Glucose-Stimulated Insulin Secretion Ca2_increase->GSIS Leads to

Caption: GPR40 Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed CHO-hGPR40 cells in 96-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate to allow dye uptake C->D E Add this compound or endogenous FFA ligands D->E F Measure fluorescence (kinetic read) E->F G Analyze data to determine EC50 and Emax F->G

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) are cultured in appropriate media. Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to each well, and the plate is incubated in the dark to allow for dye loading into the cells.

  • Compound Addition: After incubation, the dye solution is removed, and cells are washed again with KRH buffer. Varying concentrations of this compound or endogenous free fatty acids are then added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence signal for each concentration is used to generate dose-response curves. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Emax values for each ligand.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of GPR40 ligands to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Experimental Workflow:

GSIS_Workflow A Isolate pancreatic islets or use β-cell line (e.g., MIN6) B Pre-incubate in low glucose buffer A->B C Incubate with low glucose (basal secretion) B->C D Incubate with high glucose ± GPR40 ligand (stimulated secretion) C->D E Collect supernatant D->E F Measure insulin concentration (e.g., ELISA) E->F G Normalize to total protein or DNA content F->G

Caption: GSIS Assay Workflow.

Detailed Methodology:

  • Islet/Cell Preparation: Pancreatic islets are isolated from mice or rats, or a pancreatic β-cell line such as MIN6 is cultured.[9][10] The islets or cells are then pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal state.[10]

  • Basal Insulin Secretion: The pre-incubation buffer is removed, and the islets/cells are incubated in fresh low-glucose KRB buffer for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin secretion.

  • Stimulated Insulin Secretion: The low-glucose buffer is replaced with KRB buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without the addition of this compound or an endogenous FFA at various concentrations.[11] The islets/cells are incubated for another defined period.

  • Sample Collection and Analysis: The supernatant is collected, and the concentration of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Normalization: The amount of secreted insulin is often normalized to the total protein or DNA content of the islets/cells to account for variations in cell number. The results are typically expressed as a fold increase over the basal secretion at low glucose.

Conclusion

The synthetic GPR40 agonist this compound exhibits significantly greater potency than its endogenous free fatty acid counterparts. This enhanced potency, coupled with its full agonist activity, translates to robust stimulation of glucose-dependent insulin secretion. The experimental protocols provided herein offer a framework for the direct comparison of this compound and endogenous ligands, enabling researchers to further elucidate the therapeutic potential of targeting the GPR40 receptor for the treatment of type 2 diabetes.

References

Statistical analysis of comparative studies involving AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of AM-5262, a novel and potent full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound has demonstrated significant potential in the regulation of glucose homeostasis, primarily through its dual action on both insulin and incretin secretion. This document objectively compares the performance of this compound with other key GPR40 agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Executive Summary

This compound distinguishes itself as a highly potent GPR40 full agonist with an improved pharmacokinetic profile compared to its predecessor, AM-1638.[1][2] As a full agonist, this compound activates both the Gq and Gs signaling pathways, leading to robust stimulation of not only glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells but also the release of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[3] This dual mechanism of action provides a powerful approach for glycemic control. In direct comparative studies, this compound has shown superior in vivo potency to AM-1638.[3]

Data Presentation: Quantitative Comparison of GPR40 Agonists

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the efficacy and potency of this compound with other notable GPR40 agonists.

Table 1: In Vitro Potency and Efficacy of GPR40 Agonists

CompoundAgonist TypeTargetAssayEC50Efficacy (Relative to Endogenous Ligands)
This compound Full Agonist Human GPR40 GLP-1/GIP Secretion More potent than AM-1638 [3]Full Agonist
AM-1638Full AgonistHuman GPR40Ca2+ Flux0.16 µM[4]Full Agonist
AM-1638Mouse GPR40Inositol Phosphate Accumulation12.9 ± 1.4 nM[5]Full Agonist
AM-1638Mouse IsletsInsulin Secretion0.99 ± 0.15 µM[5]3-4 fold > AMG 837[5]
AMG 837Partial AgonistHuman GPR40Ca2+ Flux13.5 nM[6]Partial Agonist (29% Emax)[5]
AMG 837Mouse GPR40Inositol Phosphate Accumulation11.0 ± 0.05 nM[5]Partial Agonist
TAK-875Partial AgonistHuman GPR40Inositol Phosphate Production72 nM[7]Partial Agonist

Table 2: In Vivo Efficacy of this compound vs. AM-1638 in an Oral Glucose Tolerance Test (OGTT)

CompoundDose (mg/kg)Animal ModelGlucose AUC ReductionRelative In Vivo Potency
This compound 30 High-Fat Diet/Streptozotocin (HF/STZ) Diabetic Mice ~48% [3]~2-fold more potent than AM-1638 [3]
AM-163860High-Fat Diet/Streptozotocin (HF/STZ) Diabetic MiceSimilar to 30 mg/kg this compound[3]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro GLP-1 and GIP Secretion Assay from Rat Fetal Intestinal Cells

This protocol is adapted from studies evaluating the incretin-releasing properties of GPR40 agonists.[3][8]

  • Cell Culture: Primary intestinal cells are isolated from fetal rats and cultured in a suitable medium.

  • Stimulation: Cells are washed and incubated in a buffer with a physiological glucose concentration. Test compounds (e.g., this compound, AM-1638) are then added at various concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.

  • Sample Collection: The supernatant is collected to measure the secreted GLP-1 and GIP.

  • Quantification: GLP-1 and GIP levels are quantified using commercially available ELISA kits.

  • Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the compounds.

In Vivo Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Induced Diabetic Mice

This protocol is a standard method for assessing in vivo glucose homeostasis and the efficacy of anti-diabetic compounds.[1][3]

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A low dose of streptozotocin is then administered to induce a diabetic phenotype.[1]

  • Fasting: Mice are fasted overnight (e.g., 14-16 hours) with free access to water before the test.[1][9]

  • Compound Administration: Test compounds (e.g., this compound, AM-1638) or vehicle are administered orally via gavage at the specified doses.[3]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0).

  • Glucose Challenge: A glucose solution (e.g., 1-2 g/kg body weight) is administered orally.[1][10]

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.[10]

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. The percentage reduction in glucose AUC by the test compound compared to the vehicle is determined to evaluate efficacy.

Mandatory Visualization

GPR40 Signaling Pathway for Full Agonists

The following diagram illustrates the dual signaling pathway activated by GPR40 full agonists like this compound, leading to both insulin and incretin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 binds Gq Gq GPR40->Gq activates Gs Gs GPR40->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Insulin_Secretion Insulin Secretion (Pancreatic β-cell) Ca_release->Insulin_Secretion PKC->Insulin_Secretion PKA->Insulin_Secretion Incretin_Secretion GLP-1/GIP Secretion (Enteroendocrine L-cell) PKA->Incretin_Secretion OGTT_Workflow start Start animal_model Induce Diabetes in Mice (High-Fat Diet + STZ) start->animal_model fasting Overnight Fasting animal_model->fasting compound_admin Oral Administration of This compound or Vehicle fasting->compound_admin baseline_glucose Measure Baseline Blood Glucose (t=0) compound_admin->baseline_glucose glucose_challenge Oral Glucose Challenge baseline_glucose->glucose_challenge monitoring Monitor Blood Glucose at Timed Intervals glucose_challenge->monitoring data_analysis Calculate Glucose AUC and % Reduction monitoring->data_analysis end End data_analysis->end

References

Unveiling the Dual Signaling Power of AM-5262: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AM-5262's performance against other G protein-coupled receptor (GPCR) agonists, supported by experimental data. We delve into the validation of its unique dual signaling mechanism, offering insights into its potential as a therapeutic agent for type II diabetes.

This compound is a potent, full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] What sets this compound apart is its ability to engage a dual signaling cascade, activating both the Gq and Gs protein pathways.[5][6][7] This contrasts with endogenous ligands and other synthetic agonists that primarily signal through the Gq pathway.[5] This dual activity is believed to contribute to a more robust secretion of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis.[2][5][8]

Comparative Analysis of GPR40 Agonist Signaling

To validate the dual signaling mechanism of this compound, its signaling profile was compared with other GPR40 agonists, including the Gq/Gs dual agonist AM-1638 and the Gq-only agonist TAK-875. The following tables summarize the in vitro potency and efficacy of these compounds in activating the Gq and Gs signaling pathways.

Table 1: In Vitro Gq Signaling Activity of GPR40 Agonists

CompoundTargetAssayPotency (EC50)Efficacy (Emax)
This compound GPR40IP3 Accumulation0.081 µM[1][3]Full Agonist
AM-1638GPR40IP3 Accumulation> this compound (less potent)Full Agonist
TAK-875GPR40IP3 AccumulationPotentPartial/Full Agonist
Endogenous Ligands (e.g., LCFAs)GPR40IP3 AccumulationMicromolar rangePartial Agonist

Table 2: In Vitro Gs Signaling Activity of GPR40 Agonists

CompoundTargetAssayPotency (EC50)Efficacy (Emax)
This compound GPR40cAMP ProductionDemonstratedRobust Stimulation[5]
AM-1638GPR40cAMP ProductionDemonstratedRobust Stimulation[5]
TAK-875GPR40cAMP ProductionNo/Limited Stimulation[5]No/Limited Stimulation[5]
Endogenous Ligands (e.g., LCFAs)GPR40cAMP ProductionNo/Limited Stimulation[5]No/Limited Stimulation[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.

In Vitro Intracellular IP3 Accumulation Assay (Gq Pathway)

Objective: To measure the activation of the Gq signaling pathway by GPR40 agonists.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding for the human GPR40 receptor.

  • Cell Seeding: Transfected cells are seeded into 96-well plates and cultured for 24 hours.

  • Compound Treatment: Cells are washed and then incubated with varying concentrations of the test compounds (e.g., this compound, AM-1638, TAK-875) for a specified time.

  • IP3 Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of inositol monophosphate (IP1), a stable metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The fluorescence signal is read on a compatible plate reader. The data is normalized to a positive control (e.g., a known Gq activator) and vehicle control. EC50 and Emax values are calculated using a non-linear regression analysis.

In Vitro cAMP Accumulation Assay (Gs Pathway)

Objective: To measure the activation of the Gs signaling pathway by GPR40 agonists.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid for the human GPR40 receptor.

  • Cell Seeding: Transfected cells are seeded into 384-well plates and cultured for 24 hours.

  • Compound Incubation: Cells are incubated with a phosphodiesterase (PDE) inhibitor for a short period to prevent cAMP degradation, followed by the addition of various concentrations of the test compounds.

  • cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.

  • Data Analysis: The signal is measured, and data are normalized to a positive control (e.g., a known Gs activator like forskolin) and vehicle control. EC50 and Emax values are determined through curve fitting analysis.

Visualizing the Dual Signaling Mechanism

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

GPR40_Signaling_Pathways cluster_gq Gq Pathway (Conventional) cluster_dual Dual Signaling Pathway cluster_gs Gs Pathway cluster_gq2 Gq Pathway TAK875 TAK-875 GPR40 GPR40 TAK875->GPR40 Binds Gq Gq Protein PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin GPR40->Gq Activates AM5262 This compound GPR40_dual GPR40 AM5262->GPR40_dual Binds Gs Gs Protein GPR40_dual->Gs Activates Gq2 Gq Protein GPR40_dual->Gq2 Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Incretin Incretin Secretion (GLP-1, GIP) PKA->Incretin PLC2 Phospholipase C Gq2->PLC2 IP3_2 IP3 PLC2->IP3_2 Ca2_2 Ca²⁺ Release IP3_2->Ca2_2 Insulin2 Insulin Secretion Ca2_2->Insulin2

Caption: Signaling pathways of Gq-only vs. dual Gq/Gs GPR40 agonists.

Experimental_Workflow cluster_assays In Vitro Signaling Assays cluster_gq_workflow Gq Pathway Validation cluster_gs_workflow Gs Pathway Validation start Start transfection Transfect COS-7 cells with hGPR40 start->transfection seeding Seed cells in plates transfection->seeding treatment Treat with GPR40 Agonists seeding->treatment ip3_assay IP3 Accumulation Assay treatment->ip3_assay camp_assay cAMP Accumulation Assay treatment->camp_assay ip3_readout HTRF Readout ip3_assay->ip3_readout ip3_analysis EC50/Emax Calculation ip3_readout->ip3_analysis camp_readout HTRF Readout camp_assay->camp_readout camp_analysis EC50/Emax Calculation camp_readout->camp_analysis

Caption: Workflow for in vitro validation of Gq and Gs pathway activation.

Logical_Relationship cluster_hypothesis Dual Signaling Hypothesis AM5262 This compound GPR40 GPR40 Activation AM5262->GPR40 Gq_Activation Gq Pathway Activation GPR40->Gq_Activation Gs_Activation Gs Pathway Activation GPR40->Gs_Activation Biased Agonism Insulin_Secretion Glucose-Dependent Insulin Secretion Gq_Activation->Insulin_Secretion Incretin_Secretion Enhanced Incretin Secretion (GLP-1/GIP) Gs_Activation->Incretin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Incretin_Secretion->Glucose_Homeostasis

References

Comparative Guide to the Reproducibility of Published Findings on AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on AM-5262, a potent and full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound has been investigated as a potential therapeutic agent for type II diabetes. This document summarizes its mechanism of action, efficacy, and provides a comparative analysis with other GPR40 agonists, supported by experimental data from peer-reviewed publications.

Mechanism of Action: A Dual Signaling Agonist

This compound is distinguished as a full agonist of GPR40 that uniquely activates both Gq and Gs signaling pathways.[1][2] This dual activation is a key differentiator from other GPR40 modulators.

  • Gq Pathway Activation: In pancreatic β-cells, this compound stimulates the Gq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which are crucial for augmenting glucose-stimulated insulin secretion (GSIS).[2][3]

  • Gs Pathway Activation: In intestinal enteroendocrine cells, this compound activates the Gs pathway, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] Elevated cAMP levels, through protein kinase A (PKA), lead to the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][6] These incretins, in turn, further enhance insulin secretion from pancreatic β-cells.

This dual mechanism of engaging both the enteroendocrine and pancreatic β-cell axes contributes to the robust glucose-lowering effects observed with this compound.[1]

GPR40_Signaling_Pathway cluster_pancreatic Pancreatic β-Cell cluster_enteroendocrine Enteroendocrine L-Cell AM5262_beta This compound GPR40_beta GPR40 Gq Gq PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca2_release ↑ Intracellular Ca²⁺ PKC PKC GSIS ↑ Glucose-Stimulated Insulin Secretion AM5262_entero This compound GPR40_entero GPR40 Gs Gs AC Adenylyl Cyclase cAMP cAMP PKA PKA Incretin_secretion ↑ Incretin (GLP-1, GIP) Secretion

This compound GPR40 Signaling Pathway

Comparative Efficacy of this compound

The performance of this compound has been primarily compared to its parent compound, AM-1638, and other GPR40 agonists such as the partial agonist AMG 837 and the "Gq-only" agonist TAK-875.

CompoundTargetMechanism of ActionIn Vitro Potency (EC50)Key In Vivo EffectsReference
This compound GPR40Full Agonist (Gq and Gs)0.081 μMEnhanced GSIS, GLP-1, and GIP secretion; improved glucose homeostasis in HF/STZ mice.[7][7][8]
AM-1638 GPR40Full Agonist (Gq and Gs)Not explicitly stated for direct comparisonSimilar efficacy to this compound but at a higher dose (60 mg/kg vs 30 mg/kg for this compound).[7][7]
AMG 837 GPR40Partial Agonist (Gq)~13.5 nM (Ca2+ flux)Potentiates GSIS but has minimal effect on incretin secretion.[9][5][9]
TAK-875 GPR40Agonist (Primarily Gq)72 nMImproves glucose tolerance but does not significantly stimulate incretin secretion.[1][1]
This compound vs. AM-1638

This compound was developed as an optimized analog of AM-1638 with an improved pharmacokinetic profile.[7] In vitro studies demonstrated that this compound has a 2- to 5-fold greater potency in stimulating GLP-1 and GIP secretion from rat intestinal cells compared to AM-1638.[7] In an oral glucose tolerance test (OGTT) in high-fat diet/streptozotocin (HF/STZ) treated mice, this compound at a 30 mg/kg dose showed similar efficacy in improving glucose tolerance as AM-1638 at a 60 mg/kg dose.[7] This suggests a greater in vivo potency for this compound, as total plasma levels of this compound were 6-7 fold lower than AM-1638 at these respective doses.[7]

This compound vs. Other GPR40 Agonists

Compared to the partial agonist AMG 837 and the "Gq-only" agonist TAK-875, the dual Gq/Gs agonism of this compound leads to a more robust stimulation of incretin secretion, which contributes to its enhanced glucose-lowering effects.[1][4] While direct head-to-head quantitative comparisons in the same studies are limited, the distinct signaling profiles suggest a mechanistic advantage for this compound in engaging the full enteroinsular axis for glycemic control.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility of the findings.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies aequorin Aequorin Bioluminescence Assay (GPR40 Activity) gsis Glucose-Stimulated Insulin Secretion (Mouse and Human Islets) pk Pharmacokinetic Profiling (Rats) aequorin->pk Characterization of Compound incretin Incretin Secretion Assay (Rat Fetal Intestinal Cells) ogtt Oral Glucose Tolerance Test (HF/STZ Mice) gsis->ogtt Functional Efficacy incretin->ogtt Functional Efficacy

Experimental Workflow for this compound Evaluation
In Vitro Assays
  • GPR40 Agonist Activity (Aequorin Bioluminescence Assay):

    • Cell Line: CHO cells stably co-expressing human GPR40 and aequorin.

    • Protocol: Cells are incubated with coelenterazine to charge the aequorin. The test compound (this compound) is then added at various concentrations. The resulting luminescence, indicative of intracellular calcium mobilization upon GPR40 activation, is measured. The EC50 value is calculated from the dose-response curve.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Islets: Isolated mouse or human pancreatic islets.

    • Protocol: Islets are pre-incubated in a low glucose buffer. They are then incubated with a high glucose buffer in the presence or absence of this compound at various concentrations. The amount of insulin secreted into the supernatant is quantified by ELISA.

  • Incretin (GLP-1 and GIP) Secretion Assay:

    • Cells: Isolated primary cells from fetal rat intestines.

    • Protocol: Cells are incubated with this compound at various concentrations. The supernatant is collected, and the levels of secreted GLP-1 and GIP are measured using specific immunoassays.

In Vivo Studies
  • Pharmacokinetic (PK) Profiling:

    • Animal Model: Male Sprague-Dawley rats.

    • Protocol: this compound is administered intravenously (e.g., 0.5 mg/kg) or orally (e.g., 2 mg/kg). Blood samples are collected at various time points, and the plasma concentrations of this compound are determined by LC-MS/MS to evaluate parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Oral Glucose Tolerance Test (OGTT):

    • Animal Model: High-fat diet-fed, low-dose streptozotocin (HF/STZ)-treated type II diabetic mice.

    • Protocol: Mice are fasted overnight. This compound or vehicle is administered orally. After a set period (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured from tail vein samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration. Plasma insulin levels may also be measured at specific time points.

Conclusion

The published findings on this compound consistently demonstrate its role as a potent, full GPR40 agonist with a unique dual Gq and Gs signaling mechanism. This translates to robust in vitro and in vivo efficacy in stimulating both insulin and incretin secretion, leading to improved glycemic control in preclinical models of type II diabetes. The comparative data, particularly against its predecessor AM-1638, highlight its optimized potency and pharmacokinetic properties. The provided experimental frameworks offer a basis for the reproducibility of these findings. Further research, including head-to-head clinical trials, would be necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

Safety Operating Guide

Proper Disposal of AM-5262: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AM-5262, a potent GPR40 full agonist, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, its contaminated materials, and associated containers.

Waste Categorization and Segregation

Proper segregation of chemical waste is the first step towards safe disposal. All waste streams containing this compound must be clearly identified and separated from other laboratory waste.

Waste CategoryDescriptionRecommended Container
Solid this compound Waste Unused or expired pure this compound powder.Clearly labeled, sealed, and chemically compatible container.
Liquid this compound Waste Solutions containing this compound.Leak-proof, screw-cap container. Segregate halogenated and non-halogenated solvents.
Contaminated Labware Disposable items such as pipette tips, gloves, bench paper, and vials that have come into contact with this compound.Labeled, sealed plastic bag or container for solid chemical waste.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container specifically for chemically contaminated sharps.
Empty this compound Containers Original vials or containers that held pure this compound.Must be triple-rinsed before being discarded as regular lab glass or plastic. The rinsate must be collected as hazardous waste.

Disposal Workflow

The following diagram outlines the general workflow for the disposal of this compound and related materials.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Experimentation B Solid this compound Waste A->B C Liquid this compound Waste A->C D Contaminated Labware & PPE A->D E Contaminated Sharps A->E F Empty this compound Containers A->F G Labeled Hazardous Waste Container (Solid) B->G H Labeled Hazardous Waste Container (Liquid) C->H I Labeled Contaminated Solid Waste Bag D->I J Chemically Contaminated Sharps Container E->J K Triple-Rinse Container F->K L Licensed Hazardous Waste Disposal Vendor G->L H->L I->L J->L K->H Collect Rinsate M Regular Lab Glass/Plastic Waste K->M Dispose of Rinsed Container

This compound Waste Disposal Workflow

Experimental Protocols for Decontamination

Triple Rinsing of Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty this compound container. The solvent should be capable of dissolving this compound.

  • Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Decant the solvent rinsate into the appropriate liquid hazardous waste container.

  • Repeat: Perform this rinsing procedure two more times.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface the original label and dispose of the container in the appropriate laboratory glass or plastic waste stream.

Labeling and Storage

Proper labeling and storage of waste are critical to prevent accidents and ensure compliant disposal.

Waste Container Labeling:

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: This compound

  • The CAS Number: 1222088-90-5

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The primary hazard(s) (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Storage:

  • Store all this compound waste in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.

  • Do not store incompatible waste types together.

The following decision tree can assist in determining the correct disposal path for materials associated with this compound.

Start Material for Disposal Is_Pure_AM5262 Is it pure this compound (solid or liquid)? Start->Is_Pure_AM5262 Is_Contaminated_Labware Is it contaminated labware or PPE? Is_Pure_AM5262->Is_Contaminated_Labware No Solid_Waste Dispose as Solid Hazardous Waste Is_Pure_AM5262->Solid_Waste Yes (Solid) Liquid_Waste Dispose as Liquid Hazardous Waste Is_Pure_AM5262->Liquid_Waste Yes (Liquid) Is_Contaminated_Sharp Is it a contaminated sharp? Is_Contaminated_Labware->Is_Contaminated_Sharp No Contaminated_Solid_Waste Dispose in Labeled Contaminated Solid Waste Bag Is_Contaminated_Labware->Contaminated_Solid_Waste Yes Is_Empty_Container Is it an empty container? Is_Contaminated_Sharp->Is_Empty_Container No Sharps_Waste Dispose in Chemically Contaminated Sharps Container Is_Contaminated_Sharp->Sharps_Waste Yes Triple_Rinse Triple-Rinse Container Is_Empty_Container->Triple_Rinse Yes Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Rinsed_Container Dispose of Rinsed Container in Lab Waste Collect_Rinsate->Dispose_Rinsed_Container

This compound Disposal Decision Tree

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and final disposal of hazardous waste.

Personal protective equipment for handling AM-5262

Author: BenchChem Technical Support Team. Date: December 2025

As a potent and novel research compound, the handling of AM-5262 requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent, bioactive small molecules in a research environment. All researchers, scientists, and drug development professionals must supplement this information with a thorough risk assessment for their specific experimental conditions.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of PPE depends on the nature of the handling activity and the quantity of the compound being used.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Safety glasses or goggles.High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving provide enhanced protection against particulate matter.[1][2]
Solution Preparation and Handling - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.Reduced risk of aerosolization compared to handling powders, but the potential for splashes and direct skin contact remains.[3][4]
In-vivo Dosing and Animal Handling - Lab coat or disposable gown.- Safety glasses.- Nitrile gloves.To prevent skin contact with the compound and contaminated animal bedding or fluids.
Waste Disposal - Lab coat.- Chemical splash goggles.- Heavy-duty nitrile or neoprene gloves.Protection against splashes and direct contact with concentrated waste materials.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Experiment Preparation:

  • Information Review: All personnel must review this safety guide and any available chemical information for this compound and similar GPR40 agonists.

  • Area Designation: Designate a specific area within a certified chemical fume hood for all manipulations of this compound.[5]

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags is readily accessible.

2. Compound Handling:

  • Weighing: Whenever possible, weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure. If unavailable, use a chemical fume hood with extreme care to minimize air currents.

  • Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[3][5]

3. Post-Experiment Decontamination:

  • Surface Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound. A common practice is to use a 70% ethanol solution, followed by a suitable laboratory detergent and a final rinse with deionized water.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste stream.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through a certified hazardous waste vendor.[1][6]Prevents the release of a potent pharmacological agent into the environment.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label as "Hazardous Waste" with the name of the compound.[1]Minimizes the risk of exposure from contaminated items.
Aqueous Waste (solutions containing this compound) - Collect in a sealed, labeled, and chemically resistant container.- Do not mix with other waste streams unless compatibility is confirmed.- Dispose of through the institution's chemical waste program.[1][7]Prevents contamination of wastewater systems.
Contaminated PPE (gloves, disposable lab coats) - Place in a sealed bag or container labeled as hazardous waste.- Dispose of according to institutional guidelines for chemically contaminated waste.[1]Assumes all disposable items that have come into contact with the compound are contaminated.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational pathways.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound review_sds Review Safety Information (This Guide & Other Sources) start->review_sds Log compound risk_assessment Conduct Experiment-Specific Risk Assessment review_sds->risk_assessment prepare_area Prepare Designated Work Area (Fume Hood, Spill Kit) risk_assessment->prepare_area don_ppe Don Appropriate PPE (Based on Risk Assessment) prepare_area->don_ppe weigh_dissolve Weigh and Dissolve Compound in Containment don_ppe->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Equipment & Work Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End doff_ppe->end

Safe handling workflow for this compound.

PPESelectionPathway action_node action_node start Handling this compound? is_powder Handling Solid (Powder)? start->is_powder is_solution Handling Solution? is_powder->is_solution No papr Use PAPR or N95 in Fume Hood is_powder->papr Yes is_waste Disposing of Waste? is_solution->is_waste No fume_hood Work in Fume Hood is_solution->fume_hood Yes is_waste->start No heavy_duty_gloves Wear Heavy-Duty Gloves is_waste->heavy_duty_gloves Yes double_glove Wear Double Nitrile Gloves papr->double_glove solid_front_coat Wear Solid-Front Lab Coat double_glove->solid_front_coat single_glove Wear Single Nitrile Gloves fume_hood->single_glove std_coat Wear Standard Lab Coat single_glove->std_coat goggles Wear Safety Goggles std_coat->goggles heavy_duty_gloves->std_coat

PPE selection pathway for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.